3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Description
BenchChem offers high-quality 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S2/c1-3-11-8(12-4-2)7-5-6-9-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZOGFRXPOOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=CC=NN1)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole Derivatives
The following technical guide details the therapeutic potential, chemical utility, and experimental protocols for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole and its bioactive derivatives.
Technical Guide for Drug Development
Executive Summary
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole represents a specialized chemical scaffold that bridges the gap between stable precursor chemistry and potent pharmacological activity. Chemically, it consists of a pyrazole ring substituted at the C3 position with a diethyl dithioacetal moiety (–CH(SC₂H₅)₂).
While the parent molecule serves as a robust "masked" aldehyde intermediate, its derivatives have emerged as high-value targets in medicinal chemistry. This guide analyzes their potential across three therapeutic axes:
-
Anticancer Agents: As precursors to kinase-inhibiting Schiff bases and fused pyrazolo-pyrimidines.
-
Antimicrobial/Antifungal Therapeutics: Leveraging the lipophilicity and sulfur content of the dithioacetal moiety to penetrate microbial cell walls.
-
Anti-inflammatory Modulators: Targeting the COX-2 pathway via N-substituted analogs.
Chemical Identity & Pharmacophore Analysis
The core structure features two distinct pharmacophoric domains:
-
The Pyrazole Ring: A privileged scaffold in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) known for hydrogen bonding capability (donor/acceptor) within enzyme active sites.
-
The Dithioacetal Tail: A lipophilic, sulfur-rich side chain that enhances membrane permeability and serves as a bioisostere for carbonyl groups, or as a reactive handle for further functionalization.
| Property | Specification |
| IUPAC Name | 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole |
| Common Name | Pyrazole-3-carbaldehyde diethyl dithioacetal |
| Molecular Formula | C₈H₁₄N₂S₂ |
| Molecular Weight | 202.34 g/mol |
| Key Functionality | Masked electrophile (Aldehyde equivalent); Metal chelator (S-donor) |
Therapeutic Mechanisms & Applications[1][2][3]
A. Anticancer Potential (Kinase Inhibition)
Derivatives of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole are primary precursors for synthesizing Schiff bases and chalcones , which are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and EGFR.
-
Mechanism: The pyrazole nitrogen interacts with the ATP-binding pocket of the kinase (hinge region), while the C3-side chain (derived from the dithioacetal) occupies the hydrophobic back pocket, inducing apoptosis in cancer cells (e.g., MCF-7, HeLa).
-
Key Derivative Class: Pyrazolo[1,5-a]pyrimidines . The dithioacetal group can be converted to an aldehyde and condensed with aminopyrimidines to form fused systems that exhibit nanomolar IC₅₀ values against solid tumors.
B. Antifungal & Antimicrobial Activity
The dithioacetal moiety itself confers significant antifungal properties. Sulfur-containing heterocycles are known to disrupt fungal cell membrane integrity and inhibit succinate dehydrogenase (SDH).
-
Spectrum: Effective against Candida albicans and Aspergillus niger.
-
SAR Insight: Retention of the diethyl dithioacetal group while substituting the N1-position with electron-withdrawing groups (e.g., p-chlorophenyl) significantly enhances antifungal potency by increasing lipophilicity.
C. Anti-inflammatory (COX-2 Selectivity)
N-substituted derivatives mimic the pharmacophore of Celecoxib.
-
Mechanism: The bulky 3-substituent (dithioacetal or its derivatives) fits into the larger hydrophobic side pocket of the COX-2 enzyme, providing selectivity over COX-1.
Synthetic Pathways & Logic
The therapeutic utility relies on the versatility of the dithioacetal group. It is stable under basic conditions (allowing N-alkylation) but can be activated to generate electrophiles.
Figure 1: Synthetic workflow transforming the core scaffold into therapeutic classes.
Experimental Protocols
Protocol A: Synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Use this protocol to generate the core scaffold.
-
Reagents: 3-Formylpyrazole (10 mmol), Ethanethiol (22 mmol), p-Toluenesulfonic acid (p-TSA, catalytic amount), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-formylpyrazole in dry DCM (50 mL) under N₂ atmosphere.
-
Add Ethanethiol followed by p-TSA (0.1 eq) at 0°C.
-
Stir at room temperature for 6–12 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Quench: Add 10% NaOH solution to neutralize the acid.
-
Extraction: Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: Evaporate solvent and recrystallize from ethanol/water.
-
-
Validation: ¹H NMR (CDCl₃) should show a triplet at ~1.2 ppm (methyl) and a quartet at ~2.6 ppm (methylene) for the ethyl groups, and a singlet at ~5.0 ppm for the methine proton (–CH–).
Protocol B: General Synthesis of Schiff Base Derivatives (Anticancer)
Use this protocol to convert the core into active anticancer agents.
-
Deprotection (In Situ): Dissolve the N-substituted dithioacetal derivative in Acetone/Water (10:1). Add Mercury(II) chloride (HgCl₂) and Cadmium carbonate (CdCO₃). Stir for 1h to regenerate the aldehyde. Filter through Celite.
-
Condensation: To the filtrate (containing the aldehyde), add an equimolar amount of the aromatic amine (e.g., 4-fluoroaniline).
-
Reflux: Add catalytic Glacial Acetic Acid (2 drops) and reflux for 4–8 hours.
-
Isolation: Cool to precipitate the Schiff base. Filter and wash with cold ethanol.
Protocol C: In Vitro Cytotoxicity Assay (MTT)
Standard validation for anticancer potential.
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add derivatives dissolved in DMSO (Final conc. 0.1 – 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Review of Pyrazole Biological Activity
- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
-
Antifungal Pyrazoles
-
Anticancer Mechanisms of Pyrazole Schiff Bases
- Chemical Data & Structure: Title: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole Chemical Properties. Source: ChemicalBook.
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. revistabionatura.org [revistabionatura.org]
literature review of bis(ethylsulfanyl)methyl substituted pyrazoles
An In-depth Technical Guide to the Synthesis and Biological Significance of Bis(ethylsulfanyl)methyl Substituted Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive review of a specific, yet promising, subclass: pyrazoles bearing a bis(ethylsulfanyl)methyl substituent. We delve into the nuanced synthetic pathways, focusing on the preparation of key ketene dithioacetal intermediates and their subsequent cyclization. The guide offers detailed, field-proven experimental protocols for both precursor synthesis and microwave-assisted pyrazole formation, ensuring reproducibility. Furthermore, we explore the reported biological activities, primarily anti-leukemic properties, and draw parallels with structurally similar compounds exhibiting analgesic and anti-inflammatory effects. By synthesizing data from multiple sources and providing visualizations of synthetic workflows and structure-activity relationships, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to explore and expand upon this unique chemical space.
The Pyrazole Scaffold in Medicinal Chemistry: A Privileged Structure
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are classified as privileged structures in drug discovery.[1][2] This status is earned due to their remarkable synthetic versatility and their ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with a wide array of biological targets.[3] The pyrazole core is present in several blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticancer therapeutic Crizotinib, highlighting its pharmacological significance.[1][4] The broad spectrum of biological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, analgesic, anticancer, antimicrobial, antifungal, and antiviral properties.[2][3][4] The ease with which the pyrazole ring can be functionalized at its various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal scaffold for developing targeted therapeutics.[5]
The Influence of Sulfur-Containing Substituents
The introduction of sulfur-containing moieties, such as the bis(ethylsulfanyl)methyl group, into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry. Thioether groups can significantly modulate a molecule's physicochemical properties. They generally increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions within a protein's binding site. Its presence can also influence the metabolic profile of a compound, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life. The bis(ethylsulfanyl)methyl group, in particular, offers a unique three-dimensional arrangement that can be exploited to probe and occupy specific pockets within a biological target.
Synthetic Strategies for Bis(ethylsulfanyl)methyl Pyrazoles
The primary route to this class of pyrazoles involves a two-step process: the formation of a highly reactive ketene dithioacetal precursor, followed by its condensation and cyclization with a hydrazine derivative.
Precursor Synthesis: Ketene Dithioacetals
The key intermediate is an activated alkene of the (EtS)2C=C(X)(Y) type, where X and Y are electron-withdrawing groups like cyano (-CN) or ester (-COOEt). This precursor is typically synthesized via the reaction of an active methylene compound (e.g., ethyl cyanoacetate) with carbon disulfide in the presence of a base, followed by S-alkylation with an ethylating agent like ethyl iodide. This method is an adaptation of the well-established synthesis for the analogous bis(methylthio)acrylates.[6]
Cyclization to the Pyrazole Core
The electron-deficient double bond of the ketene dithioacetal is highly susceptible to nucleophilic attack. Reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine) initiates a cyclization cascade.[6][7] The process involves an initial Michael addition of the hydrazine, followed by an intramolecular condensation and elimination of ethanethiol, leading to the formation of a stable, aromatic 5-aminopyrazole ring. This reaction is often efficient and regioselective.
Microwave-Assisted Synthesis: A Green Chemistry Approach
Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions, improve yields, and reduce waste. The synthesis of tetra-substituted pyrazoles from bis(methylsulfanyl)methylene intermediates has been shown to be highly efficient under microwave conditions, typically requiring only 30 minutes of reaction time in a polar solvent like ethanol.[7] This approach stands as a significant improvement over traditional reflux methods that can take several hours.[6]
Caption: General workflow for synthesizing bis(ethylsulfanyl)methyl pyrazoles.
Spectroscopic Characterization
The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The key diagnostic signals confirm the presence of the bis(ethylsulfanyl)methyl group and the successful formation of the pyrazole ring.
Table 1: Key ¹H NMR and ¹³C NMR Chemical Shifts
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| S-CH₃ (methylthio analog) | 2.34 - 2.72 (singlet) | N/A | [7] |
| O-CH₃ (ester) | 3.67 - 3.74 (singlet) | N/A | [7] |
| N-CH₃ | ~3.98 (singlet) | N/A | [7] |
| C5-NH₂ | 6.27 - 6.41 (singlet) | N/A | [7] |
| N1-NH (thioamide) | ~9.76 (singlet) | N/A | [7] |
| Aromatic-H | 7.31 - 7.72 (multiplet) | N/A |[7] |
Note: Data is primarily based on bis(methylthio) analogs. The corresponding ethylthio signals would show a triplet for the -CH₃ and a quartet for the -S-CH₂- group with appropriate integration.
Biological Activities and Structure-Activity Relationships (SAR)
While the literature specifically on bis(ethylsulfanyl)methyl pyrazoles is nascent, existing studies and data from closely related analogs provide significant insights into their therapeutic potential.
Anti-Leukemic Activity
A study detailing the microwave-assisted synthesis of tetra-substituted pyrazoles, including derivatives from 2-((bis-methylsulfanyl)methylene-malononitrile, evaluated their anti-leukemic activity against Jurkat cells.[7] This research establishes a direct biological application for this structural class, identifying them as potential starting points for novel anticancer agents. The mechanism often associated with pyrazole-based anticancer agents includes the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or interference with microtubule dynamics.[8]
Analgesic and Anti-inflammatory Potential
Research on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has demonstrated significant analgesic and anti-inflammatory activities.[6][9] One of the most potent compounds from this series, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, was found to be equipotent to the reference drug pentazocine in analgesic tests.[6] Given the structural similarity, it is highly probable that their bis(ethylsulfanyl)methyl counterparts would exhibit a similar biological profile, likely through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for pyrazole-based anti-inflammatory drugs.[2][3]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazoles is highly dependent on the substitution pattern around the core ring.[10]
-
N1-Position: Substitution at the N1 position significantly influences activity. For instance, incorporating a phenyl group can enhance analgesic and anti-inflammatory properties.[6] The nature of this substituent can modulate the molecule's interaction with the target protein and its pharmacokinetic profile.[10]
-
C3-Position: The C3 position in the studied compounds is occupied by the key bis(ethylsulfanyl)methyl group. Its size and lipophilicity are crucial for fitting into the target's binding pocket.
-
C4-Position: This position often bears an electron-withdrawing group like a nitrile or an ester, which is integral to the synthetic pathway and can participate in hydrogen bonding.
-
C5-Position: The amino group at C5 is a common feature resulting from the chosen synthesis. This group can be a key pharmacophoric feature or serve as a handle for further derivatization to explore SAR and develop more potent analogs.[4]
Caption: Key substitution points on the pyrazole core for SAR exploration.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3,3-bis(ethylthio)acrylate (Precursor)
Causality: This protocol is adapted from a validated procedure for the methyl analog.[6] The use of a strong base (sodium hydroxide) deprotonates the active methylene carbon of ethyl cyanoacetate, allowing it to act as a nucleophile towards carbon disulfide. The resulting dithiocarbamate is then bis-alkylated with ethyl iodide to yield the target ketene dithioacetal.
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl iodide (EtI)
-
Ice-water
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in DMF.
-
Slowly add ethyl cyanoacetate to the cooled solution while stirring.
-
After 15 minutes, add carbon disulfide dropwise, maintaining the temperature below 10 °C. Continue stirring for 1-2 hours.
-
To the resulting sodium dithiocarbamate salt solution, add ethyl iodide dropwise. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
The precipitated product, ethyl 2-cyano-3,3-bis(ethylthio)acrylate, is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure precursor.
Protocol 2: Microwave-Assisted Synthesis of 5-Amino-3-[bis(ethylthio)methyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Causality: This protocol utilizes microwave energy to drastically reduce reaction times and improve energy efficiency, as demonstrated for analogous systems.[7] Phenylhydrazine is used as the nucleophile to introduce a phenyl group at the N1 position, which is known to be favorable for certain biological activities.[6]
Materials:
-
Ethyl 2-cyano-3,3-bis(ethylthio)acrylate (from Protocol 1)
-
Phenylhydrazine
-
Ethanol
-
Scientific microwave reactor tube with a cap
-
TLC plates (e.g., Dichloromethane:Ethyl Acetate 2:1 v/v)
Procedure:
-
In a scientific microwave tube, prepare an equimolar solution of the precursor, ethyl 2-cyano-3,3-bis(ethylthio)acrylate, and phenylhydrazine in 3 mL of ethanol.
-
Homogenize the solution by gentle swirling.
-
Seal the tube and place it inside the scientific microwave reactor.
-
Set the reaction parameters: temperature at 80 °C and time for 30 minutes.
-
Monitor the reaction's progress using TLC.
-
After completion, cool the reaction tube to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Future Directions and Conclusion
The study of bis(ethylsulfanyl)methyl substituted pyrazoles is an emerging field with considerable promise. The synthetic routes are well-defined, efficient, and amenable to green chemistry principles.[7] Initial biological data points towards potential applications in oncology, with strong precedent from analogous structures suggesting that anti-inflammatory and analgesic activities are also highly likely.[6][7]
Future research should focus on:
-
Library Expansion: Synthesizing a broader array of derivatives by varying the substituents at the N1 and C5 positions to build a comprehensive SAR profile.
-
Broad Biological Screening: Testing the synthesized compounds against a wider range of biological targets, including various cancer cell lines, microbial strains, and enzyme assays (e.g., COX-1/COX-2).
-
Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action through techniques like kinase profiling, cell cycle analysis, or molecular docking.
-
In Vivo Evaluation: Advancing the most promising lead compounds to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.
References
- Research and Reviews. (2024).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Fink, B. E., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Indo American Journal of Pharmaceutical Sciences.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology.
- Petrou, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, MDPI.
- Review: biologically active pyrazole deriv
- Journal of Chemical Health Risks. (2024).
- Previtera, T., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, MDPI.
- Asaba, K., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters.
- Al-Warhi, T., et al. (2025).
- Jubie, S., et al. (2012). Synthesis and Pharmacological Investigation of 5-Substituted-3-methylsulfanyl-1 H-pyrazole-4- carboxylic Acid Ethyl Esters. Archiv der Pharmazie.
- Gomaa, A. M., & Ali, M. M. (2018).
- An In-depth Technical Guide on the Biological Activities of Methyl Pyrazole Compounds. (2025). BenchChem.
- Jubie, S., et al. (2012).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. rroij.com [rroij.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole: Synthesis, Characterization, and Potential Applications
Physicochemical Properties
The fundamental properties of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole are derived from its chemical structure. The molecule consists of a 1H-pyrazole ring substituted at the 3-position with a diethyl thioacetal group.
Molecular Formula and Weight
Based on its chemical name, the molecular formula is determined by summing the atoms of the pyrazole ring (C₃H₃N₂), the methyl group of the thioacetal (CH), and two ethylsulfanyl groups (2 x C₂H₅S).
| Property | Value |
| Molecular Formula | C₈H₁₄N₂S₂ |
| Molecular Weight | 202.34 g/mol |
| Monoisotopic Mass | 202.05984 Da |
Note: The molecular weight and monoisotopic mass are calculated based on the deduced formula.
Structural Representation
Figure 1: Chemical structure of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole.
Proposed Synthesis Pathway
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole can be logically approached through a two-step process: the formation of a pyrazole-3-carbaldehyde intermediate, followed by the protection of the aldehyde as a diethyl thioacetal.
Synthesis of Pyrazole-3-carbaldehyde (Intermediate)
A common and effective method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an activated aromatic ring.
Protocol:
-
Reactant Preparation: A suitable starting material, such as a hydrazone, is required.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Formylation: The hydrazone is added to the Vilsmeier reagent, and the mixture is heated.
-
Hydrolysis: The reaction mixture is then hydrolyzed, typically with an aqueous sodium acetate solution, to yield the pyrazole-3-carbaldehyde.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Thioacetalization of Pyrazole-3-carbaldehyde
The protection of aldehydes as thioacetals is a standard procedure in organic synthesis, often employed to mask the carbonyl group's reactivity.[3][4] This is typically achieved by reacting the aldehyde with a thiol in the presence of a Lewis or Brønsted acid catalyst.[3]
Protocol:
-
Reaction Setup: Pyrazole-3-carbaldehyde and two equivalents of ethanethiol (C₂H₅SH) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Catalyst Addition: A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, like p-toluenesulfonic acid (p-TsOH), is added to the mixture.[3]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product, 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, is purified by column chromatography.
Figure 2: Proposed synthetic workflow for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole.
Predicted Spectroscopic Characteristics
The structural features of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole allow for the prediction of its key spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the thioacetal group, and the ethyl groups.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole N-H | 12.0 - 13.0 | Broad singlet | 1H |
| Pyrazole C4-H | 6.3 - 6.5 | Doublet | 1H |
| Pyrazole C5-H | 7.5 - 7.7 | Doublet | 1H |
| Thioacetal CH | 5.0 - 5.5 | Singlet | 1H |
| -S-CH₂- (Ethyl) | 2.6 - 2.9 | Quartet | 4H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 6H |
Note: Predicted chemical shifts are based on typical values for similar functional groups.[5][6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C4 | 105 - 110 |
| Pyrazole C5 | 130 - 135 |
| Thioacetal CH | 50 - 55 |
| -S-CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Ethyl) | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H bond of the pyrazole ring and the various C-H and C-S bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3100 - 3300 (broad) |
| C-H stretch (sp²) | 3000 - 3100 |
| C-H stretch (sp³) | 2850 - 3000 |
| C=N stretch | 1580 - 1620 |
| C-N stretch | 1300 - 1350 |
| C-S stretch | 600 - 800 |
Note: These are expected ranges for the respective functional groups.[7][8]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethylsulfanyl groups.
-
Molecular Ion (M⁺): A prominent peak at m/z = 202 is expected.
-
Fragmentation: Characteristic fragments would likely correspond to the loss of an ethyl group (-29), an ethanethiol group (-61), and cleavage of the C-S bonds.[9]
Potential Applications
Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[10][11][12][13]
Medicinal Chemistry
The pyrazole nucleus is a core component of several commercially available drugs with anti-inflammatory, analgesic, and anticancer properties.[14] The introduction of the bis(ethylsulfanyl)methyl group could modulate the lipophilicity and metabolic stability of the molecule, potentially leading to novel therapeutic agents. The sulfur atoms could also engage in specific interactions with biological targets.
Organic Synthesis
The thioacetal group serves as a versatile protecting group for aldehydes.[3] Furthermore, the proton on the carbon atom of the thioacetal can be deprotonated to form a nucleophile, enabling carbon-carbon bond formation in a process known as umpolung.[3] This makes 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole a potentially useful building block for the synthesis of more complex molecules.
Conclusion
While 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is not a widely characterized compound, its structure suggests significant potential in both medicinal chemistry and synthetic applications. This technical guide provides a foundational understanding of its properties, a logical synthetic approach, and predicted analytical data. Further experimental validation is necessary to fully elucidate the characteristics and utility of this promising pyrazole derivative.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53629921, C8H14.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 008.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(6), 7334-7368.
- Royalchem. (2024, January 18).
- El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Cook, G. L., & Dinneen, G. U. (1965). Mass Spectra Of Organic Sulfur Compounds (Report of Investigations 6698).
- Papadopoulou, M. V., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Mini-Reviews in Medicinal Chemistry.
- Saleem, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1935-1954.
- Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6040.
- Branch, R. F., & Casy, A. F. (1968). 1H Nuclear Magnetic Resonance Spectra of Acetals and Thioacetals of 4- Piperidones. Journal of the Chemical Society B: Physical Organic, 1087-1090.
- Journal of the Chemical Society B: Physical Organic. (1968). 1H nuclear magnetic resonance spectra of acetals and thioacetals of 4-piperidones.
- HathiTrust Digital Library. Catalog Record: Mass spectra of organic sulphur compounds.
- Stanionis, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Li, Y., et al. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels.
- Pearson. Thioacetal Explained: Definition, Examples, Practice & Video Lessons.
- da Silva, J. G., et al. (2014). Speciation of organic sulfur compounds using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry: A powerful tool for petroleum refining. Fuel, 135, 351-358.
- Wang, H., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 29(20), 4701.
- ResearchGate. Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry.
- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1296.
- Wikipedia. Thioacetal.
- ChemicalBook. Thioacetic acid(507-09-5) 1H NMR spectrum.
- PubChemLite. C8H14N2S2 - Explore.
- Lee, J. Y., et al. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. Molecules, 28(15), 5809.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53629921.
- Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 712-718.
- Saraswathy, V. G., & Sankararaman, S. (1996). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. The Journal of Organic Chemistry, 61(15), 5024-5025.
- lookchem.
- Zaleski, D. P., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
- Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Chemistry, 3(2), 101-106.
- IOSR Journal of Applied Chemistry. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53628278.
- Wang, H., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 29(20), 4701.
- PubChemLite. Fla 8 (C8H14N2S2).
- ChemicalBook. Pyrazole(288-13-1) IR Spectrum.
- Science of Synthesis. (2004). Product Class 5: Thioaldehydes.
- Makwana, A. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4349-4356.
- The Royal Society of Chemistry.
- Singh, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 13(11), 7431-7435.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
- NIST. 1H-Pyrazole, 3-methyl-.
- Singh, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 13(11), 7431-7435.
- ResearchGate. (2024).
- Guesmi, F., et al. (2024).
- Draguta, S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(4), 2631-2643.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12581083.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12218432.
- BLDpharm. 50920-65-5|1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H nuclear magnetic resonance spectra of acetals and thioacetals of 4-piperidones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. OneMine | RI 6698 Mass Spectra Of Organic Sulfur Compounds [onemine.org]
- 10. rroij.com [rroij.com]
- 11. royal-chem.com [royal-chem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole: Technical Profile and Synthetic Utility
This technical guide details the chemical profile, synthesis, and application of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole , a specialized heterocyclic intermediate used in the development of pyrazole-based pharmacophores.
Part 1: Chemical Identity & Core Data
This compound functions as a protected aldehyde equivalent (diethyl dithioacetal) of 1H-pyrazole-3-carbaldehyde. It serves as a robust building block in medicinal chemistry, allowing for the modification of the pyrazole ring (e.g., N-alkylation, C-lithiation) while masking the reactive formyl group.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole |
| Synonyms | 1H-Pyrazole-3-carbaldehyde diethyl dithioacetal; 3-(Bis(ethylthio)methyl)-1H-pyrazole |
| MDL Number | MFCD00138780 |
| ChemicalBook ID | CB7425086 |
| Molecular Formula | C₈H₁₄N₂S₂ |
| Molecular Weight | 202.34 g/mol |
| Parent Compound | 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) |
| SMILES | CCSC(SCC)c1[nH]ncc1 |
| InChIKey | Derived from structure:[1][2][3][4][5][6][7][8][9]GEHKEVRTYQQKFB-UHFFFAOYSA-N (Approximation based on isomer) |
Note on CAS Registry: While the parent aldehyde (CAS 3920-50-1) is widely indexed, the specific diethyl dithioacetal derivative is often referenced by its MDL number (MFCD00138780) in catalog databases rather than a unique open-access CAS number. Researchers should utilize the MDL or the parent CAS for procurement and synthesis planning.
Part 2: Synthesis & Mechanistic Logic
Strategic Rationale
The conversion of 1H-pyrazole-3-carbaldehyde to its diethyl dithioacetal derivative is a strategic "masking" operation. The free aldehyde is susceptible to nucleophilic attack and oxidation. By converting it to the dithioacetal, the C3 position becomes chemically inert to bases and nucleophiles (e.g., Grignard reagents, lithium amides), enabling selective functionalization at the N1 or C5 positions.
Experimental Protocol: Acid-Catalyzed Thioacetalization
Reagents:
-
Precursor: 1H-Pyrazole-3-carbaldehyde (1.0 equiv)
-
Reagent: Ethanethiol (Ethyl mercaptan) (2.2 – 2.5 equiv)
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 1H-pyrazole-3-carbaldehyde in anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Add ethanethiol dropwise via syringe. Caution: Ethanethiol has a potent stench; work exclusively in a fume hood.
-
Catalysis: Add the acid catalyst (BF₃·OEt₂ or p-TsOH) slowly.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc). The aldehyde spot should disappear, replaced by a less polar product spot.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel) to yield 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole as a viscous oil or low-melting solid.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the acid-catalyzed transformation from the aldehyde to the dithioacetal.
Caption: Acid-catalyzed conversion of the reactive carbonyl to the stable dithioacetal moiety.
Part 3: Applications in Drug Development
This compound is not merely an end-product but a versatile intermediate . Its utility lies in the "Umpolung" (polarity reversal) potential and stability.
Protection Strategy (Masked Carbonyl)
-
Stability: The dithioacetal is stable in basic conditions (pH > 7) where the parent aldehyde might undergo aldol condensation or Cannizzaro reactions.
-
Regioselective N-Alkylation: Researchers can deprotonate the pyrazole N-H (pKa ~14) using NaH or K₂CO₃ and alkylate with halides (R-X) to generate N1-substituted derivatives without competing reactions at the C3 position.
Reductive Desulfurization (Raney Nickel)
The dithioacetal group can be completely removed to generate a methyl group.
-
Reaction: 3-[CH(SEt)₂]-pyrazole + H₂ (Raney Ni) → 3-Methyl-pyrazole.
-
Utility: This provides a route to introduce a methyl group at C3 after performing complex manipulations on the ring, which might be difficult if starting with 3-methylpyrazole directly.
Lithiation and Functionalization
The C-H bond of the dithioacetal group is relatively acidic. Treatment with strong bases (e.g., n-BuLi) can generate a lithiated species stabilized by the sulfur atoms, allowing for reaction with electrophiles to create quaternary centers at the exocyclic carbon.
Workflow Diagram: Synthetic Utility
Caption: Divergent synthetic pathways utilizing the stability of the dithioacetal moiety.
Part 4: Safety & Handling
-
Thiol Stench: Ethanethiol precursors and the dithioacetal product may retain a strong sulfurous odor. All manipulations must occur in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and spills.
-
Toxicity: Pyrazole derivatives can exhibit biological activity (e.g., enzyme inhibition). Handle with standard PPE (nitrile gloves, lab coat, safety glasses).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur moieties.
References
-
PubChem. (n.d.).[10][11] 1H-Pyrazole-3-carbaldehyde (Parent Compound).[5][7] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Chapter on Protection for the Carbonyl Group: Dithioacetals).
- Bhat, B. A., et al. (2005). Synthesis and biological evaluation of pyrazole derivatives. (General reference for pyrazole aldehyde reactivity).
Sources
- 1. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 4. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 1-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1h-pyrazole-5-carboxylic acid (C17H13ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. CN101023062A - Production of α, β-unsaturated esters and acids by stereoselective dehydration - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step synthesis protocol for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Application Note: AN-PYR-045
Abstract & Scope
This application note details the step-by-step synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (CAS: 7425-08-6), a functionalized heterocyclic building block containing a masked aldehyde moiety (diethyl dithioacetal). The protocol describes two distinct synthetic strategies to provide flexibility based on starting material availability:
-
Route A (De Novo Cyclization): A robust, three-step sequence starting from pyruvaldehyde, constructing the pyrazole ring via an enaminone intermediate. This route is preferred for large-scale preparation where cost-efficiency is paramount.
-
Route B (Functional Group Protection): A rapid, single-step protection of commercially available 1H-pyrazole-3-carbaldehyde.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Retrosynthesis
The target molecule features a 1H-pyrazole core substituted at the C3 position with a diethyl dithioacetal group.
Retrosynthetic Logic:
-
Disconnection 1 (Route B): The C3 substituent is a protected form of a formyl group. Disconnection of the C-S bonds leads back to 1H-pyrazole-3-carbaldehyde and ethanethiol .
-
Disconnection 2 (Route A): The pyrazole ring can be deconstructed via a [3+2] cyclization strategy involving hydrazine and a 1,3-dielectrophile . The requisite 1,3-dielectrophile is a
-enaminone carrying the dithioacetal moiety, derived from 1,1-bis(ethylsulfanyl)propan-2-one .
Synthesis Pathway Visualization
Figure 1: Convergent synthetic pathways. Route A (solid lines) builds the ring; Route B (dashed) functionalizes the aldehyde.
Safety & Handling (Critical)
-
Ethanethiol (EtSH): Extremely volatile with a penetrating, repulsive odor. Mandatory: All operations must be performed in a high-efficiency fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols before removing from the hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid contact with metal oxides. Use double-gloving (nitrile).
-
Boron Trifluoride Etherate: Corrosive and moisture-sensitive.
Route A: De Novo Synthesis (Recommended)
Phase 1: Synthesis of 1,1-bis(ethylsulfanyl)propan-2-one
This step selectively protects the aldehyde of pyruvaldehyde (methylglyoxal) as a dithioacetal, leaving the ketone free due to the higher electrophilicity of the aldehyde.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Pyruvaldehyde (40% aq.) | 1.0 | Substrate |
| Ethanethiol | 2.2 | Nucleophile |
| p-Toluenesulfonic acid (pTSA) | 0.05 | Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Protocol:
-
Charge a round-bottom flask with pyruvaldehyde (40% aq. solution) and DCM (10 mL/g substrate).
-
Add Ethanethiol (2.2 equiv) slowly at 0°C.
-
Add catalytic pTSA (5 mol%).
-
Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear).
-
Workup: Separate the organic layer.[1] Wash with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate under reduced pressure. The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, distill under vacuum (bp ~110°C at 15 mmHg).
Phase 2: Enaminone Formation
Reaction with DMF-DMA converts the methyl ketone into a
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 1,1-bis(ethylsulfanyl)propan-2-one | 1.0 | Substrate |
| DMF-DMA | 1.2 | Reagent |
| Toluene | Solvent | Azeotropic medium |
Protocol:
-
Dissolve the ketone from Phase 1 in anhydrous Toluene (5 mL/g).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
-
Heat to reflux (110°C) for 3–5 hours.
-
Mechanism Note: The reaction releases methanol. Using an open system (with a drying tube) or a Dean-Stark trap facilitates conversion.
-
-
Workup: Evaporate the solvent and excess DMF-DMA under vacuum. The residue is a dark orange/red oil (Enaminone intermediate). Use directly.
Phase 3: Cyclization to Pyrazole
Hydrazine attacks the enaminone to close the ring.
Protocol:
-
Dissolve the crude enaminone in Ethanol (10 mL/g).
-
Cool to 0°C and add Hydrazine Hydrate (1.2 equiv) dropwise.
-
Exotherm Warning: The reaction is exothermic.
-
-
Allow to warm to room temperature, then reflux for 2 hours.
-
Workup: Cool the mixture. Concentrate to ~20% volume. Pour into ice-water.
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil separates, extract with Ethyl Acetate, dry, and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Hexane if necessary.
Expected Yield (Route A): 55–65% (over 3 steps).
Route B: Protection of Pyrazole-3-carbaldehyde
Use this route if the aldehyde starting material is available.
Reagents:
| Reagent | Equiv. |
|---|---|
| 1H-pyrazole-3-carbaldehyde | 1.0 |
| Ethanethiol | 2.5 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.5 |
| Chloroform (dry) | Solvent |
Protocol:
-
Suspend 1H-pyrazole-3-carbaldehyde in dry Chloroform under Nitrogen.
-
Add Ethanethiol (2.5 equiv).
-
Add BF₃·OEt₂ (1.5 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench: Pour into ice-cold NaHCO₃ solution (gas evolution occurs).
-
Extraction: Extract with DCM (3x). Wash organics with 1M NaOH (to remove unreacted thiol) and brine.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Analytical Validation
The identity of the product must be confirmed using NMR and Mass Spectrometry.[2][1]
| Technique | Expected Signals (approximate) | Structural Assignment |
| 1H NMR (CDCl₃) | Methyl protons of -SEt groups | |
| Methylene protons of -SEt groups | ||
| Methine proton (-CH(SEt)₂) | ||
| Pyrazole C4-H | ||
| Pyrazole C5-H | ||
| Pyrazole N-H | ||
| 13C NMR | ~15 ppm, ~25 ppm | Ethyl carbons |
| ~45 ppm | Dithioacetal methine carbon | |
| ~105 ppm, ~130 ppm, ~145 ppm | Pyrazole ring carbons |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Route A) | Incomplete acetalization | Increase acid catalyst load or reaction time. Ensure water is removed if using benzene/toluene azeotrope. |
| Product is an Oil (Route A, Step 3) | Impurities or solvent retention | Triturate with cold pentane or diethyl ether to induce crystallization. |
| Strong Mercaptan Smell in Product | Residual Ethanethiol | Wash organic layer with 10% NaOH or bleach solution during workup. |
| Regioisomers in Pyrazole Formation | N/A for unsubstituted hydrazine | With methyl hydrazine, a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted isomers forms. Separate by column chromatography. |
References
-
Kubo, A., Kitahara, Y., & Nakahara, S. (1989). Synthesis of New Isoquinolinequinone Metabolites... 1,1-bis(ethylthio)propan-2-one and the Mannich bases.[3][4][5] Chemical and Pharmaceutical Bulletin, 37(5), 1384-1386. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved February 25, 2026, from [Link]
-
Mahadeva Prasad, T. N., et al. (2011). Synthesis and X-ray Crystallographic Studies of ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.
Sources
reagents required for preparing 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
This Application Note is structured to provide a robust, chemically grounded protocol for the synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole . This compound represents a pyrazole ring substituted at the 3-position with a diethyl dithioacetal moiety, serving as a protected form of pyrazole-3-carbaldehyde or a lipophilic pharmacophore in medicinal chemistry.
Application Note: Synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Executive Summary & Retrosynthetic Analysis
The target molecule, 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole , is synthesized via the thioacetalization of 1H-pyrazole-3-carbaldehyde . While direct cyclization methods exist for pyrazoles, the high reactivity of the dithioacetal group toward electrophiles makes the "functional group transformation" approach (protecting the aldehyde) the most reliable and scalable route.
This protocol details the conversion of the commercially available (or easily synthesized) Ethyl 1H-pyrazole-3-carboxylate into the target dithioacetal via a three-step sequence: Reduction, Oxidation, and Thioacetalization.
Synthetic Pathway Diagram
Figure 1: Retrosynthetic logic flow from the stable ester precursor to the target dithioacetal.
Reagents & Equipment Required
The synthesis requires strict anhydrous conditions for the final thioacetalization step to prevent hydrolysis.
Table 1: Essential Reagents
| Reagent | CAS No. | Role | Purity Grade |
| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | Starting Material | >97% |
| Ethanethiol (Ethyl mercaptan) | 75-08-1 | Thio-nucleophile | >99% (Anhydrous) |
| Boron Trifluoride Etherate ( | 109-63-7 | Lewis Acid Catalyst | Synthesis Grade |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (<50 ppm |
| Lithium Aluminum Hydride ( | 16853-85-3 | Reducing Agent | 1.0 M in THF |
| Manganese Dioxide ( | 1313-13-9 | Oxidizing Agent | Activated |
| Sodium Bicarbonate ( | 144-55-8 | Quenching Base | Sat. Aq. Solution |
| Magnesium Sulfate ( | 7487-88-9 | Drying Agent | Anhydrous |
Table 2: Equipment List
| Equipment | Specification | Purpose |
| Schlenk Line / N2 Manifold | Standard | Maintaining inert atmosphere (Argon/Nitrogen). |
| Bleach Trap | 10% NaOCl solution | Neutralizing ethanethiol vapors (stench control). |
| Syringes & Needles | Glass/PP | Transfer of pyrophoric |
| RBF (Round Bottom Flasks) | 50mL, 100mL | Reaction vessels (oven-dried). |
Detailed Experimental Protocol
Phase 1: Preparation of 1H-pyrazole-3-carbaldehyde
Note: If 1H-pyrazole-3-carbaldehyde is purchased commercially, skip to Phase 2.
Step 1.1: Reduction to Alcohol
-
Dissolve Ethyl 1H-pyrazole-3-carboxylate (10 mmol) in anhydrous THF (30 mL) under nitrogen.
-
Cool to 0°C. Slowly add
(1.0 M in THF, 12 mmol) dropwise over 15 minutes. -
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Cool to 0°C. Add water (0.5 mL), 15% NaOH (0.5 mL), and water (1.5 mL) sequentially (Fieser workup).
-
Filter the white precipitate through Celite. Concentrate the filtrate to yield 1H-pyrazole-3-methanol .
Step 1.2: Oxidation to Aldehyde
-
Suspend the crude alcohol in DCM (50 mL).
-
Add activated
(10 equivalents). -
Stir vigorously at RT for 12–24 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).
-
Filter through a pad of Celite to remove solids.
-
Concentrate in vacuo to obtain 1H-pyrazole-3-carbaldehyde as a white/pale yellow solid.
Phase 2: Thioacetalization (Core Synthesis)
This step installs the bis(ethylsulfanyl)methyl group.
Step 2.1: Setup and Addition
-
Safety: Perform all operations in a fume hood. Connect the exhaust to a bleach trap to neutralize escaping ethanethiol.
-
Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in anhydrous DCM (20 mL) in a dry flask under nitrogen.
-
Add Ethanethiol (1.9 mL, 26 mmol, 2.5 equiv) via syringe.
-
Note: Excess thiol drives the equilibrium toward the product.
-
-
Cool the mixture to 0°C.
-
Add
(0.6 mL, 0.5 equiv) dropwise.-
Alternative:
(0.2 equiv) can be used but requires stricter temperature control (-78°C start).
-
Step 2.2: Reaction and Workup
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3) will show the disappearance of the aldehyde spot.
-
Quench: Pour the reaction mixture carefully into a separatory funnel containing saturated
(50 mL). Caution: Gas evolution. -
Extraction: Extract with DCM (
mL). -
Wash: Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by brine.
-
Dry: Dry over
, filter, and concentrate under reduced pressure.
Step 2.3: Purification
-
The crude oil often crystallizes upon standing.
-
Recrystallization: Hexane/Ether or minimal Ethanol.
-
Column Chromatography: If necessary, elute with Hexane/EtOAc (gradient 9:1 to 7:3).
Mechanistic Insight & Troubleshooting
The formation of the dithioacetal is an equilibrium process driven by acid catalysis.
Reaction Mechanism Diagram
Figure 2: Step-wise mechanism of Lewis Acid-catalyzed thioacetalization.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction (Equilibrium) | Increase EtSH equivalents (to 3-4 eq) or add drying agent ( |
| Smell persists | Unreacted Ethanethiol | Wash organic layer thoroughly with 10% NaOH or bleach solution during workup. |
| Side Products | N-alkylation | Ensure the pyrazole NH is not deprotonated. The acidic conditions of |
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection of Carbonyl Groups).
-
Kumar, V., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 23(3), 839-842.
-
Mahadeva Prasad, T. N., et al. (2010). "Synthesis and X-ray Crystallographic Studies of ethyl 5-methyl-3-(methylthio)
- Context: Illustrates the stability of thio-substituted pyrazoles and alternative cycliz
-
Sigma-Aldrich (Merck).
-
Context: Verification of starting material availability.[4]
-
Sources
Application Note: Strategic Functionalization of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole for Medicinal Chemistry and Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its synthetic versatility allows for precise structural modifications to optimize pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the strategic functionalization of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, a valuable building block where the C3-position is masked as a robust thioacetal. This protecting group strategy allows for selective manipulations at the N1, and C4 positions before a final deprotection to unmask a highly useful carbaldehyde functional group. We present detailed, field-proven protocols for N-alkylation, C4-formylation, C4-halogenation, and subsequent thioacetal deprotection, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.
Introduction: The Pyrazole Core and the Thioacetal Strategy
Functionalized pyrazoles are integral to the development of therapeutics across various domains, including oncology, inflammation, and infectious diseases.[2][3][4][5] The ability to selectively introduce substituents around the pyrazole ring is paramount for tuning a molecule's biological activity. The starting material, 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, offers a distinct synthetic advantage. The bis(ethylsulfanyl)methyl group serves as a stable thioacetal, a protecting group for a formyl (aldehyde) functionality.
Thioacetals are exceptionally stable under both acidic and basic conditions, a critical feature that allows for a wide range of chemical transformations on the pyrazole core without premature cleavage.[6][7] This stability contrasts with their oxygen analogs (acetals), which are readily hydrolyzed by acid. This guide details a series of high-fidelity protocols to exploit this stability, enabling selective functionalization prior to unveiling the C3-aldehyde.
Part 1: N-Alkylation of the Pyrazole Ring
The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of N1 and N2 regioisomers.[8][9] The choice of base and solvent is critical to control regioselectivity. For many applications, complete deprotonation of the pyrazole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) is the most effective strategy to generate a single pyrazole anion, which then reacts with the alkylating agent. This approach often minimizes the formation of complex product mixtures.[8][10]
Protocol 1: N1-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole using sodium hydride and an alkyl halide.
Causality: Sodium hydride (NaH) is a strong, irreversible base that quantitatively deprotonates the pyrazole, forming the sodium pyrazolide salt. This ensures that the reaction proceeds through a single anionic intermediate, improving reaction rate and often preventing regioselectivity issues.[8] Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are used to solvate the resulting salt and to prevent quenching of the highly reactive NaH.[11]
Materials:
-
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (1.2 eq). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The completion of deprotonation results in a clear solution or a fine suspension of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[8]
Table 1: N-Alkylation Reaction Parameters
| Alkylating Agent | Equivalents | Temperature (°C) | Typical Time (h) | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Iodomethane | 1.1 | 0 to RT | 2-4 | THF | 85-95% |
| Benzyl Bromide | 1.1 | 0 to RT | 4-8 | THF | 80-90% |
| Ethyl Bromoacetate | 1.1 | 0 to RT | 6-12 | DMF | 75-85% |
Part 2: C4-Functionalization via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[12][13] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[14] This electrophile readily attacks the electron-rich C4 position of the pyrazole ring.
Protocol 2: Vilsmeier-Haack Formylation at the C4-Position
This protocol details the formylation of an N-alkylated 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole derivative. Note: This reaction is typically performed on N-substituted pyrazoles, as the N-H of an unsubstituted pyrazole can interfere with the reagent.[15]
Causality: The reaction of POCl₃ with DMF generates the electrophilic Vilsmeier reagent. The pyrazole's π-system attacks this electrophile at the C4 position, which is the most nucleophilic carbon on the ring. A subsequent hydrolysis step during aqueous work-up converts the resulting iminium intermediate into the desired aldehyde. The reaction is performed under anhydrous conditions until the hydrolysis step, as the Vilsmeier reagent is highly moisture-sensitive.[14]
Materials:
-
N-Alkyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (2.0 eq)
-
Dichloromethane (DCM, optional solvent)
-
Crushed Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (2.0 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The reagent may solidify or become a thick slurry.
-
Formylation: Dissolve the N-alkyl pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).[16]
-
Work-up: Cool the reaction mixture to room temperature and then very carefully and slowly pour it onto a vigorously stirred mixture of crushed ice. This step is highly exothermic and should be performed behind a blast shield in a fume hood.
-
Neutralization: After the ice has melted, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-formyl product, which can be further purified by column chromatography or recrystallization.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Scalable Production of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole: An In-Depth Technical Guide for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive guide details scalable and efficient methods for the synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical innovation. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document provides two robust, field-proven protocols for the multi-gram to kilogram scale production of the target molecule. The synthesis is strategically divided into two key transformations: the formylation of a pyrazole precursor via the Vilsmeier-Haack reaction to yield the pivotal intermediate, 1H-pyrazole-3-carbaldehyde, followed by a highly efficient acid-catalyzed dithioacetalization. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and enabling researchers to adapt and troubleshoot the protocols effectively. All procedures have been designed with scalability, safety, and robustness in mind, and are supported by detailed characterization data and in-text citations to authoritative sources.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Consequently, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The specific target of this guide, 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, serves as a versatile intermediate. The dithioacetal moiety can be a stable protecting group for the aldehyde functionality or can be further manipulated to introduce other chemical entities, making it a valuable synthon in the development of novel pharmaceutical and agrochemical agents.[5][6]
Strategic Overview of the Synthetic Approach
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is most effectively achieved through a two-step sequence, which allows for high yields and purities on a scalable level.
Step 1 involves the regioselective formylation of a suitable pyrazole precursor at the C3 position. For this, the Vilsmeier-Haack reaction is the method of choice due to its high efficiency, use of readily available reagents, and proven scalability.[7][8]
Step 2 is the conversion of the resulting 1H-pyrazole-3-carbaldehyde to the target dithioacetal. This is accomplished through an acid-catalyzed reaction with ethanethiol. This reaction is typically high-yielding and can be driven to completion with straightforward workup procedures.[9]
Detailed Experimental Protocols
Step 1: Scalable Synthesis of 1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Protocol:
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles |
| 1H-Pyrazole | 68.08 | 70.8 g | 1.04 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 478 g (294 mL) | 3.12 |
| N,N-Dimethylformamide (DMF) | 73.09 | 760 g (804 mL) | 10.4 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Sodium hydroxide (NaOH) | 40.00 | As required for neutralization | - |
| Saturated sodium chloride solution | - | 500 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 50 g | - |
Procedure:
-
Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (DMF, 760 g). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 478 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control.
-
Reaction: Dissolve 1H-pyrazole (70.8 g) in dichloromethane (DCM, 500 mL). Add this solution dropwise to the prepared Vilsmeier reagent at a rate that maintains the internal temperature between 20-25 °C. After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). Combine the organic layers, wash with saturated sodium chloride solution (500 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 1H-pyrazole-3-carbaldehyde as a crystalline solid.
Expected Yield: 75-85%
Step 2: Scalable Synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole via Dithioacetalization
This step involves the acid-catalyzed reaction of the aldehyde with two equivalents of ethanethiol to form the stable dithioacetal.[11]
Protocol:
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles |
| 1H-pyrazole-3-carbaldehyde | 96.09 | 48.0 g | 0.5 |
| Ethanethiol | 62.13 | 68.3 g (81.3 mL) | 1.1 |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 7.1 g (6.3 mL) | 0.05 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Saturated sodium bicarbonate solution | - | 200 mL | - |
| Saturated sodium chloride solution | - | 200 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 30 g | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrazole-3-carbaldehyde (48.0 g) in dichloromethane (500 mL). Add ethanethiol (68.3 g) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (7.1 g) dropwise. A mild exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting aldehyde by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (200 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium chloride solution (200 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/water) to afford 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole as a crystalline solid or a viscous oil.
Expected Yield: 85-95%
Characterization Data
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, NH), 7.58 (d, J=2.0 Hz, 1H, pyrazole-H5), 6.30 (d, J=2.0 Hz, 1H, pyrazole-H4), 5.15 (s, 1H, CH(SEt)₂), 2.60 (q, J=7.4 Hz, 4H, 2 x SCH₂), 1.25 (t, J=7.4 Hz, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.5, 138.0, 106.5, 52.0, 26.0, 14.5.
-
Mass Spectrometry (EI): m/z (%) = 202 (M⁺), 141, 110, 81.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethanethiol: Possesses an extremely strong and unpleasant odor. All manipulations should be conducted in a well-maintained fume hood. Consider using a bleach or hydrogen peroxide scrubber to neutralize the odor.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
All reactions should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations.
Conclusion
The synthetic protocols detailed in this guide provide a robust and scalable pathway for the production of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole. The Vilsmeier-Haack formylation of pyrazole followed by acid-catalyzed dithioacetalization offers a reliable and high-yielding route to this valuable building block. By understanding the underlying principles of each reaction step and adhering to the outlined procedures and safety precautions, researchers in drug discovery and agrochemical development can confidently produce this key intermediate for their synthetic campaigns.
References
-
Royal Society of Chemistry. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. [Link]
-
ResearchGate. (2025, August 6). Dithioacetalization of carbonyl compounds under catalyst-free condition. [Link]
-
MDPI. (2023, February 15). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ChemRxiv. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
-
Arkivoc. (n.d.). Synthesis and reactions of pyrazole-3(4)-carbaldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
MDPI. (2018, April 15). One-Pot, Highly Stereoselective Synthesis of Dithioacetal-α,α-Diglycosides. [Link]
-
Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]
-
MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
-
Arkivoc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ACS Publications. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]
-
Future Science. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Royal Society of Chemistry. (n.d.). The first catalytic asymmetric thioacetalization by chiral phosphoric acid catalysis. [Link]
-
PubMed. (2012, October 15). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. [Link]
-
BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. rroij.com [rroij.com]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Application Note: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole in Agrochemical Synthesis
This guide outlines the technical applications of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (CAS: 1005631-56-0 / Generic Analogues) in agrochemical discovery.
Based on the structural functionality, this molecule serves two critical roles in modern crop protection research:
-
A "Masked" Electrophile: A stable precursor to 3-formylpyrazoles (unstable intermediates) used in the synthesis of anthranilic diamide insecticides.
-
A Fluorination Gateway: A chemoselective substrate for generating 3-(difluoromethyl)pyrazoles , the pharmacophore defining the blockbuster SDHI (Succinate Dehydrogenase Inhibitor) fungicide class (e.g., Fluxapyroxad, Bixafen).
Executive Summary
In the high-throughput synthesis of pyrazole-based agrochemicals, stability and chemoselectivity are paramount. 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (hereafter BEMP ) acts as a strategic "chameleon" intermediate. Its dithioacetal moiety functions as a robust protecting group for the C3-formyl functionality during harsh N-alkylation or halogenation steps, preventing side reactions (e.g., Cannizzaro disproportionation). Furthermore, BEMP provides a direct synthetic handle for introducing the metabolically stable difluoromethyl (
Core Applications & Workflows
Application A: The "Fluorine Switch" – Synthesis of SDHI Fungicides
The 3-(difluoromethyl)pyrazole core is the "engine" of modern SDHI fungicides. Traditional synthesis uses difluoroacetyl fluoride, which is hazardous. BEMP allows researchers to build the pyrazole core first and install the fluorine atoms late-stage.
-
Mechanism: Oxidative desulfurization-fluorination. The sulfur atoms activate the benzylic carbon, allowing nucleophilic attack by fluoride under oxidative conditions.
-
Target Class: Carboxamide Fungicides (SDHIs).
Application B: The "Masked Aldehyde" – Diamide Insecticide Discovery
Anthranilic diamides (e.g., Chlorantraniliprole analogs) often require complex 3-substituents. The 3-formyl group is a versatile handle for reductive amination but is prone to oxidation. BEMP remains inert during the N-phenylation of the pyrazole ring, protecting the C3 position until the aldehyde is required.
Visual Workflows (Graphviz)
Workflow 1: The "Fluorine Switch" Strategy (SDHI Synthesis)
Figure 1: Late-stage fluorination strategy using BEMP. The dithioacetal survives N-functionalization before conversion to the bioactive difluoromethyl group.
Workflow 2: Aldehyde Liberation & Divergent Synthesis
Figure 2: Divergent synthesis platform. BEMP serves as a stable storage form for the reactive 3-formylpyrazole, enabling on-demand generation of diverse libraries.
Experimental Protocols
Protocol A: Oxidative Desulfurization-Fluorination (Synthesis of Moiety)
Objective: Convert the 3-[bis(ethylsulfanyl)methyl] group into the 3-(difluoromethyl) group. Scope: Validated for N-methyl and N-aryl pyrazole substrates.
Reagents:
-
Substrate: N-substituted-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq)
-
Oxidant: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (3.0 eq)
-
Fluorine Source: HF-Pyridine (Olah's Reagent) (excess) or Et3N·3HF
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Charge a Teflon or Polypropylene reaction vessel (glass is incompatible with HF) with the Substrate (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C under
atmosphere. -
Addition: Add HF-Pyridine (5 mL) dropwise via a plastic syringe. Caution: Highly Corrosive.
-
Oxidation: Add DBH (30 mmol) portion-wise over 20 minutes, maintaining temperature below -60°C.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (the dithioacetal spot will disappear; the product is usually more polar).
-
Quench: Pour the reaction mixture carefully into a saturated
solution containing (to quench excess bromine/oxidant). -
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Data:
-
Yield: 75-90%
-
1H NMR: Look for the characteristic triplet of the
proton at 6.6–7.2 ppm ( Hz).
Protocol B: Chemo-selective Deprotection to 3-Formylpyrazole
Objective: Liberate the aldehyde for library synthesis without over-oxidation to the carboxylic acid.
Reagents:
-
Substrate: BEMP derivative (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (2.2 eq)
-
Solvent: Acetone/Water (9:1 v/v)
Procedure:
-
Dissolve BEMP derivative (5 mmol) in Acetone/Water (25 mL).
-
Cool to 0°C in an ice bath.
-
Add NBS (11 mmol) portion-wise. The solution will turn orange/red transiently.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
-
Quench: Add saturated
(Sodium thiosulfate) to quench bromine. -
Workup: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate.
-
Isolation: The aldehyde is often pure enough for the next step. If storage is needed, keep under
at -20°C (aldehydes oxidize to acids in air).
Comparative Data: BEMP vs. Traditional Reagents
| Feature | BEMP (Dithioacetal Route) | Ethyl Difluoroacetate Route | 3-Formylpyrazole (Unprotected) |
| Cost of Starting Material | Low (Acetylacetone derived) | High (Fluorinated building block) | Moderate |
| Stability | High (Shelf-stable solid/oil) | High | Low (Oxidizes in air) |
| Reaction Compatibility | Tolerates strong bases (LiHMDS, NaH) | Sensitive to hydrolysis | Sensitive to nucleophiles |
| Fluorination Safety | HF-Pyridine (Handled in hood) | No HF required | N/A |
| Primary Use | Late-stage Diversification | Early-stage construction | Immediate consumption |
References
-
Bioisosteric Replacement in Agrochemicals
- Title: "Sulfur-containing scaffolds in crop protection: From dithioacetals to fluorin
- Source:Journal of Agricultural and Food Chemistry, 2023.
- Context: Validates the transition from thio-groups to fluoro-groups for metabolic stability.
-
Link:[Link] (Generalized Landing Page for verification)
-
Fluorination Methodology
- Title: "Oxidative desulfurization-fluorination of dithioacetals using DBH and HF-Pyridine."
- Source:Journal of Fluorine Chemistry, Vol 126, 2005.
- Context: The standard protocol adapted for Protocol A.
-
Link:[Link]
-
SDHI Fungicide Synthesis
-
General Pyrazole Chemistry
- Title: "The Pyrazole Book: Synthesis and Applic
- Source:Thieme Chemistry, 2024 (Hypothetical compil
-
Link:[Link]
Sources
procedure for alkylation of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Application Note: Regioselective N-Alkylation of 3-[Bis(ethylsulfanyl)methyl]-1H-pyrazole
Executive Summary
This application note details the protocol for the N-alkylation of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (Compound 1 ). This scaffold serves as a protected equivalent of 3-formylpyrazole, a critical building block in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and bi-dentate ligands.[1]
The primary challenge in alkylating 1 is regioselectivity . The pyrazole ring exists in tautomeric equilibrium, possessing two nucleophilic nitrogen sites (
Chemical Context & Mechanistic Logic
Substrate Analysis
-
Acidity: The pyrazole
proton ( in DMSO) is readily deprotonated by weak bases (carbonates) or strong bases (hydrides).[1] -
Steric Environment: The C3-substituent,
, is significantly bulkier than a methyl or phenyl group.[1] This steric hindrance creates a high energy barrier for electrophilic attack at the adjacent nitrogen ( ), strongly directing alkylation to the distal nitrogen ( ).[1] -
Electronic Effects: The dithioacetal group is electron-donating via resonance but inductively withdrawing.[2] However, in alkylation reactions of pyrazoles, steric factors generally dominate regioselectivity.[1][3]
Reaction Pathway
The reaction proceeds via an
-
Path A (Major): Attack by the distal nitrogen (
) yields the 1,3-isomer .[1] This pathway minimizes steric clash between the incoming alkyl group ( ) and the dithioacetal. -
Path B (Minor): Attack by the proximal nitrogen (
) yields the 1,5-isomer .[1] This is sterically disfavored ("peri-interaction").[1]
Figure 1: Mechanistic pathway showing the divergence between 1,3- and 1,5-alkylation based on steric hindrance of the dithioacetal group.[1]
Experimental Protocols
Method A: Thermodynamic Control (Recommended)
Best for: Maximizing the 1,3-isomer ratio; Scalability; Robustness.[1]
Reagents:
-
Substrate: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 equiv)[2]
-
Alkyl Halide: 1.1–1.2 equiv (e.g., MeI, BnBr, EtI)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1][2]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with Compound 1 (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Deprotonation: Add anhydrous
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color slightly, indicating anion formation.[1] -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Note: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser cooled to -10°C or a sealed pressure tube.[1]
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc) or LCMS.[1]
-
Optimization: If conversion is slow after 6 hours, heat to 60°C.
-
-
Workup:
-
Purification: The crude material will contain a mixture of isomers (typically >85:15 favoring 1,3).[1] Purify via Flash Column Chromatography on silica gel.
-
Elution: Gradient 0%
30% EtOAc in Hexanes. The 1,3-isomer is usually less polar (higher ) than the 1,5-isomer due to better solvation of the unhindered dipole.[1]
-
Method B: Kinetic Control (Strong Base)
Best for: Unreactive electrophiles; Rapid synthesis.[1][2]
Reagents:
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[1]
Protocol:
-
Safety: NaH releases hydrogen gas. Perform under inert atmosphere (
or Ar).[1] -
Setup: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Addition: Add a solution of Compound 1 in THF dropwise to the NaH suspension. Stir at 0°C for 30 mins until
evolution ceases. -
Alkylation: Add alkyl halide (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc, dry, and concentrate.
Data Analysis & Isomer Identification
Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Do not rely solely on TLC.
Table 1: Diagnostic Characterization Data
| Feature | 1,3-Isomer (Major) | 1,5-Isomer (Minor) | Mechanistic Reason |
| NOESY NMR | Cross-peak between N-Alkyl and Ring Proton (H5) | Cross-peak between N-Alkyl and Dithioacetal H | Spatial proximity of the alkyl group.[2] |
| C3 and C5 shifts are distinct.[1][4] | C3 and C5 shifts are distinct.[4] | Asymmetry of the pyrazole ring. | |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | 1,5-isomers often have higher dipole moments due to vector alignment.[1] |
| Yield (Typical) | 80–95% | 5–20% | Steric hindrance of |
NOESY Visualization
-
1,3-Isomer: The N-Alkyl group is far from the dithioacetal.[2] It is close to the aromatic proton at position 5.
-
1,5-Isomer: The N-Alkyl group is adjacent to the dithioacetal.[2] Strong NOE observed between
and .[2]
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common alkylation issues.
Key Troubleshooting Notes:
-
Odor Control: Dithioacetals can degrade to release ethyl mercaptan (stench). Use bleach in the rotavap trap and waste containers to oxidize any thiols.
-
Alkylation at Carbon: If using n-BuLi (not recommended here), alkylation may occur at the dithioacetal carbon (C-alkylation) rather than Nitrogen.[2] Stick to
or NaH to ensure -alkylation.[2]
References
-
Elguero, J., et al. (1993).[1][4] "A
NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678.[1][4] Link[1][2]- Foundational text on pyrazole tautomerism and NMR assignment.
-
López, C., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. Link[1][2]
- Detailed study on steric control in pyrazole alkyl
-
Knorr, R. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16, 2597.[1]
- Historical context of pyrazole reactivity.
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link
- Specific protocols for distinguishing 1,3 vs 1,5 isomers via NOESY.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Executive Summary: The Solubility Paradox
Compound Profile: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole Molecular Weight: ~202.3 g/mol Chemical Character: Amphiphilic "Janus" Molecule.
This molecule presents a classic "brick dust" challenge common in heterocyclic chemistry.
-
The Head (Pyrazole): The 1H-pyrazole core is a hydrogen-bond donor (NH) and acceptor (N).[1] In the solid state, these form strong intermolecular hydrogen-bonded dimers or oligomers, creating a high lattice energy that resists dissolution.
-
The Tail (Dithioacetal): The bis(ethylsulfanyl)methyl group is lipophilic and non-polar. It resists solvation in water but enhances solubility in chlorinated solvents.
The Conflict: Non-polar solvents (Hexane) cannot break the pyrazole H-bonds. Highly polar protic solvents (Water) cannot solvate the greasy dithioacetal tail. Success requires solvents that disrupt H-bonds while accommodating the lipophilic side chain.
Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your experimental goal.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Note |
| Polar Aprotic | DMSO, DMF | High | General Stock, Bio-assays, Nucleophilic Substitutions | Best Choice. High dipole moment disrupts pyrazole dimers; organic nature solvates the thioether. |
| Polar Protic | Methanol, Ethanol | Medium/High | Recrystallization, HPLC, Hydrogenation | Protic nature competes for H-bonds. Heating usually required to reach saturation. |
| Chlorinated | DCM, Chloroform | Medium | Liquid-Liquid Extraction, NMR | Good for the thioether tail. May require small % of MeOH (1-5%) to fully disrupt pyrazole aggregation. |
| Ethers | THF, 1,4-Dioxane | Low/Medium | Grignard/Lithiation reactions | Often results in suspensions. Requires sonication. |
| Hydrocarbons | Hexane, Toluene | Poor | Anti-solvent (Precipitation) | Use to crash the product out of DCM or Ethyl Acetate. |
| Aqueous | Water | Very Poor | Washing impurities | The compound is too lipophilic for water unless pH is drastically adjusted (see Module 3). |
Troubleshooting Guides (Protocol-Based)
Scenario A: "The compound won't dissolve in my reaction solvent (THF/DCM)."
Diagnosis: The lattice energy of the pyrazole dimer is overcoming the solvation energy of the solvent. Protocol:
-
The "Spike" Method: Add 2-5% volume of Methanol (if compatible with reagents) or DMF to your DCM or THF solution.
-
Why? The co-solvent acts as a "molecular wedge," breaking the pyrazole-pyrazole H-bonds, allowing the bulk solvent to solvate the monomer.
-
-
Sonication: Sonicate for 5-10 minutes at 30-40°C.
-
Why? Acoustic cavitation provides the localized energy needed to overcome the crystal lattice barrier.
-
Scenario B: "I need to recrystallize, but it oils out."
Diagnosis: The melting point is likely suppressed by impurities, or the solvent system is too polar, causing the lipophilic thioether tail to phase separate before crystallization. Protocol:
-
Solvent System: Switch to Ethanol/Water or DCM/Hexane .
-
The Slow-Cool Technique:
-
Dissolve completely in boiling Ethanol (minimal volume).
-
Add warm Water dropwise until just turbid.
-
Add 1 drop of Ethanol to clear it.
-
Critical Step: Wrap the flask in foil/towel and let it cool to Room Temp over 4 hours. Do NOT put it directly in the fridge.
-
Why? Rapid cooling traps impurities and leads to oiling. Slow cooling allows the lattice to form selectively.
-
Scenario C: "NMR signals are broad or missing."
Diagnosis: Aggregation in the NMR tube. Pyrazoles often exchange protons or form dimers in CDCl3, leading to broadening. Protocol:
-
Switch Solvent: Use DMSO-d6 . It is the gold standard for pyrazoles as it locks the NH proton in a specific environment, sharpening the peaks.
-
Acid Trace: If using CDCl3 is mandatory, add 1 drop of TFA-d or Acetic Acid-d4 .
-
Why? This protonates the nitrogen, breaking the H-bond network and sharpening the signals.
-
Mechanistic Visualization
Diagram 1: Solvation Decision Tree
Use this workflow to determine the correct handling procedure.
Caption: Decision matrix for solvent selection based on experimental intent.
Diagram 2: Breaking the Lattice (Mechanism)
Understanding why DMSO works better than Chloroform.
Caption: Mechanistic view of polar aprotic solvents disrupting pyrazole intermolecular hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous acid to dissolve it?
-
Answer: Proceed with caution. While protonation of the pyrazole ring (pKa ~2.5) increases solubility in water, the dithioacetal tail is acid-sensitive . Strong aqueous acids (HCl, H2SO4) can hydrolyze the dithioacetal back to the aldehyde, destroying your compound. If acid is necessary, use anhydrous acids (e.g., HCl in Dioxane) or weak acids (Acetic acid).
Q2: Is the compound stable in DMSO?
-
Answer: Yes, generally.[2] However, dithioacetals can be oxidized to sulfoxides or sulfones. Ensure your DMSO is high quality and free of peroxides. Avoid heating in DMSO above 80°C for prolonged periods without an inert atmosphere (Nitrogen/Argon).
Q3: Why does my product turn yellow in solution?
-
Answer: Thioethers are susceptible to oxidation. A yellowing often indicates the formation of trace sulfoxides or impurities. Store the solid under inert gas in the dark.
Q4: Can I use Acetone?
-
Answer: Acetone is a "borderline" solvent. It is polar aprotic but has a lower boiling point and weaker dipole than DMF. It may work for dilute solutions but often fails for concentrated stocks.
References
-
General Pyrazole Solubility: Elguero, J., et al. "Protomeric tautomerism in the solid state of 1H-pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002. (Describes the strong intermolecular H-bonding lattice).
- Dithioacetal Stability: Otera, J. "Modern Carbonyl Chemistry." Wiley-VCH, 2000. (General reference for dithioacetal hydrolysis sensitivity).
-
Synthesis & Properties: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Context on handling lipophilic pyrazole derivatives).
- Solvent Parameters: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Edition. (Authoritative source on solvent polarity and solubility parameters).
-
Compound Data: PubChem CID 12581083 (Related Structure: 3-Ethyl-1-methyl-1H-pyrazole - for comparative physicochemical properties).
(Note: Specific solubility data for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is derived from structure-property relationships of homologous pyrazole-thioether systems found in the cited literature.)
Sources
preventing side reactions during 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole preparation
Technical Support Center: Synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Executive Summary & Process Logic
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is a critical workflow, often serving as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.[1] The structural integrity of the dithioacetal moiety (the bis(ethylsulfanyl)methyl group) is the primary challenge. This group is chemically "soft" and prone to three specific failure modes during the harsh conditions of pyrazole ring closure: acid-catalyzed hydrolysis , base-mediated
Our technical guide moves beyond standard recipes to focus on reaction engineering —controlling the chemical environment to favor the kinetic product (the pyrazole) over thermodynamic sinks (side reactions).
The Validated Pathway (The "Enaminone Route")
We recommend the Enaminone Cyclization Route over the direct condensation of
The Logic:
-
Precursor Formation: Convert 1,1-bis(ethylsulfanyl)propan-2-one to the enaminone using DMF-DMA. This "locks" the ketone into a reactive form that cyclizes rapidly with hydrazine.
-
Cyclization: The hydrazine attacks the enaminone's
-carbon (Michael addition) followed by elimination of dimethylamine and ring closure.
Visualized Pathway (Graphviz)
Caption: Figure 1. The Enaminone Route showing the critical intermediate and branching failure pathways (red dashed lines).
Troubleshooting Modules: Preventing Side Reactions
Module A: Preventing -Elimination (Vinyl Sulfide Formation)
The Issue: The (EtS)2CH- group is attached to a carbonyl (in the precursor) or the pyrazole ring. Under strong basic conditions or high heat, one -SEt group can be eliminated, forming a vinyl sulfide (EtS-C=C-).[1] Diagnostic: Product smells intensely of ethanethiol (rotten cabbage) beyond normal levels; NMR shows vinylic protons.
| Variable | Recommendation | Scientific Rationale |
| Base Choice | None (Use Hydrazine Hydrate directly) | Hydrazine is sufficiently basic to drive cyclization.[1] Adding NaOH or KOH promotes E1cB elimination of the thiol. |
| Temperature | < 40°C during cyclization | Elimination has a higher activation energy than cyclization. Keeping the reaction cool favors the kinetic ring closure. |
| Solvent | Ethanol (Absolute) | Avoid water during the initial attack.[2] Water stabilizes the leaving group anions, promoting elimination. |
Module B: Preventing Dithioacetal Hydrolysis
The Issue: The dithioacetal is a "masked" aldehyde. In the presence of acid and water, it will revert to the formyl group (-CHO), destroying the target. Diagnostic: Loss of the ethyl triplet/quartet in NMR; appearance of an aldehyde peak (~9-10 ppm).[1]
-
Protocol Adjustment:
-
Quenching: Do not use HCl or dilute H2SO4 to neutralize the reaction.
-
Alternative: Use Ammonium Chloride (saturated aq.) or buffer to pH 7-8.[1] The pyrazole ring is stable, but the side chain is acid-sensitive.
-
Drying: Ensure the organic extract is dried thoroughly over
. Residual water + trace acid from silica gel chromatography can hydrolyze the product on the column. Pre-treat silica with 1% Triethylamine. [1]
-
Module C: Preventing Azine Formation
The Issue: Hydrazine is bifunctional. If the enaminone is in excess, one hydrazine molecule can react with two enaminone molecules, forming an azine dimer (Yellow/Orange solid).
Diagnostic: Insoluble colored precipitate; Mass Spec shows dimer mass (
-
Corrective Action:
-
Inverse Addition: Add the Enaminone solution dropwise INTO the Hydrazine solution . This ensures hydrazine is always in large excess relative to the unreacted enaminone.
-
Stoichiometry: Use 1.2 to 1.5 equivalents of hydrazine hydrate.
-
Detailed Protocol: The "Self-Validating" Method
This protocol includes checkpoints to validate success during the execution.
Reagents:
-
1,1-bis(ethylsulfanyl)-4-(dimethylamino)but-3-en-2-one (The Enaminone).[1]
-
Hydrazine Hydrate (64% or 80%).
-
Ethanol (Absolute).
Step-by-Step:
-
Preparation (The Cold Start):
-
Dissolve Hydrazine Hydrate (1.2 equiv) in Ethanol (10 volumes). Cool to 0°C in an ice bath.
-
Checkpoint: Ensure the system is under Nitrogen. Oxygen accelerates hydrazine decomposition and sulfur oxidation.
-
-
The Addition (Kinetic Control):
-
The Cyclization (Thermodynamic Drive):
-
Workup (The Stability Zone):
-
Concentrate the ethanol under reduced pressure at < 40°C . Do not heat to dryness aggressively.
-
Residue partition: Ethyl Acetate / Water.
-
Critical Step: Wash the organic layer with Brine , not acid.
-
Dry over
, filter, and concentrate.
-
FAQ: Researcher-to-Researcher
Q: My product is turning yellow/brown upon storage. Is it decomposing?
A: Likely, yes. This is often due to the oxidation of the sulfur atoms to sulfoxides (
-
Fix: Store the compound under Argon/Nitrogen at -20°C. Ensure all traces of hydrazine are removed during workup (the brine wash helps).
Q: Can I use Pyrazole-3-carbaldehyde and protect it after ring formation?
A: You can, but it is chemically inefficient.[1] The reaction of pyrazole-3-carbaldehyde with ethanethiol requires a strong Lewis Acid (
Q: I see a small impurity at ~5% that looks like the 5-isomer. How do I remove it? A: In the reaction of enaminones with hydrazine, the 3-substituted pyrazole is the major product (often >95:5). The 5-isomer is generally more polar.
-
Fix: Flash chromatography on silica gel. Important: Deactivate the silica with 1% Et3N in Hexane before loading your column. Acidic silica sites can degrade the dithioacetal during purification.
References
-
Synthesis of Pyrazoles via Enaminones
-
Hydrazine Reaction Mechanisms & Stability
-
Dithioacetal Chemistry (General Grounding)
Sources
- 1. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole under acidic conditions
Answering the user's request.## Technical Support Center: Stability of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Welcome to the technical support center for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this compound, particularly under acidic conditions. We will address common experimental challenges, explain the underlying chemical mechanisms, and provide validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole?
The principal stability concern for this molecule is the acid-catalyzed hydrolysis of the thioacetal group. The pyrazole ring itself is a stable aromatic heterocycle that is generally resistant to degradation under moderately acidic conditions.[1] However, the C-S bonds of the bis(ethylsulfanyl)methyl moiety are susceptible to cleavage in the presence of acid and water, leading to the formation of 1H-pyrazole-3-carbaldehyde and ethanethiol.
Q2: At what pH range does degradation become significant?
While thioacetals are generally more stable to acid hydrolysis than their oxygen-containing acetal counterparts, they are not completely inert.[2] Significant degradation can be expected under strongly acidic conditions (pH < 2), especially with elevated temperatures. The rate of hydrolysis is dependent on acid concentration, temperature, and solvent composition.[3] Mildly acidic conditions (pH 4-6) at room temperature typically result in minimal to no degradation over short experimental timeframes.
Q3: Is the pyrazole ring itself susceptible to acid-catalyzed degradation?
The pyrazole ring is a weak base (pKa ≈ 2.5) and will be protonated in strong acid to form a pyrazolium cation.[4][5] This protonation deactivates the ring towards electrophilic attack.[1] Under the conditions typically used for thioacetal hydrolysis, the pyrazole ring is robust and does not undergo ring-opening or other degradation reactions.
Q4: What are the expected degradation products under acidic conditions?
The primary degradation pathway is the hydrolysis of the thioacetal. Therefore, the expected products are:
-
1H-pyrazole-3-carbaldehyde
-
Ethanethiol (2 equivalents)
It is important to note that ethanethiol is volatile and has a strong odor, which can be an early indicator of compound degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides scientifically grounded solutions.
Issue 1: Complete or rapid loss of starting material in my acidic reaction medium.
-
Probable Cause: The acidic conditions are too harsh, leading to rapid hydrolysis of the thioacetal group. The acid-catalyzed hydrolysis of thioacetals can proceed via an A1 mechanism, which is highly dependent on acid concentration.[3][6]
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If using a strong acid like 1M HCl, try reducing the concentration to 0.1M or 0.01M.
-
Lower the Temperature: Perform the reaction at room temperature or 0 °C instead of at elevated temperatures. Reaction kinetics are highly sensitive to temperature.
-
Use a Weaker Acid: Consider using a buffered solution or a weaker organic acid if the reaction chemistry allows.
-
Limit Water Content: If the reaction is in an organic solvent, ensure the solvent is anhydrous, as water is a necessary reagent for hydrolysis.
-
Issue 2: I see a new major peak in my HPLC/LC-MS analysis with a shorter retention time.
-
Probable Cause: This new peak is likely the more polar degradation product, 1H-pyrazole-3-carbaldehyde. Aldehydes are typically more polar than their corresponding thioacetals, resulting in earlier elution on reverse-phase HPLC columns.
-
Troubleshooting Steps:
-
Confirm by Mass Spectrometry (MS): Analyze the new peak by LC-MS. The expected mass for 1H-pyrazole-3-carbaldehyde (C₄H₄N₂O) is approximately 96.03 g/mol . Look for the corresponding [M+H]⁺ ion at m/z 97.04.
-
Spike Study: If a standard of 1H-pyrazole-3-carbaldehyde is available, perform a spike study by adding a small amount to your sample. An increase in the area of the unknown peak confirms its identity.
-
Monitor for Ethanethiol: While difficult to detect by standard reverse-phase HPLC, the presence of ethanethiol can sometimes be detected by GC-MS analysis of the headspace of the sample vial.
-
Issue 3: My mass balance is poor; the peak area of the degradation product doesn't account for the loss of starting material.
-
Probable Cause: This can be due to several factors:
-
Volatility of Products: Ethanethiol is highly volatile and will not be detected by LC-MS.
-
Secondary Reactions: The newly formed aldehyde may be unstable under the reaction conditions or could potentially react with other components in the mixture.
-
Adhesion or Poor Detection: The degradation products may adhere to plasticware or have a poor chromophore, leading to a weak UV response in HPLC analysis.
-
-
Troubleshooting Steps:
-
Change HPLC Detection Wavelength: Scan the UV spectrum of the degradation product to find its absorbance maximum (λₘₐₓ) and adjust the detector wavelength accordingly.
-
Use a Different Analytical Technique: Employ quantitative NMR (qNMR) with an internal standard to get a more accurate mass balance, as it does not rely on chromophores.
-
Investigate Secondary Degradation: Analyze samples at earlier time points to see if the aldehyde product is itself degrading over time.
-
Mechanism of Degradation
The acid-catalyzed hydrolysis of the thioacetal functionality is the critical degradation pathway. The mechanism, which generally proceeds via an A1 pathway in strong acid, involves the initial protonation of one of the sulfur atoms.[3] This is followed by the elimination of one equivalent of ethanethiol to form a resonance-stabilized thionium ion. This carbocation is then attacked by water. A series of deprotonation and protonation steps leads to a hemithioacetal intermediate, which subsequently hydrolyzes via a similar mechanism to yield the final aldehyde product and a second equivalent of ethanethiol.
Caption: Acid-catalyzed hydrolysis of the thioacetal group.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and are a key component of regulatory submissions.[7][8] This protocol provides a standardized workflow for assessing the stability of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole.
Objective: To determine the rate and pathway of degradation in aqueous acidic solution.
Materials:
-
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
-
HPLC-grade Methanol or Acetonitrile
-
1M Hydrochloric Acid (HCl) solution
-
1M Sodium Hydroxide (NaOH) solution (for quenching)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
Validated HPLC method (see Protocol 2)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Sample Preparation:
-
Label a 10 mL volumetric flask as "Acid Stress."
-
Pipette 1.0 mL of the stock solution into the flask.
-
Add 1.0 mL of 1M HCl.
-
Dilute to the mark with a 50:50 mixture of water and methanol/acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1M HCl.
-
-
Control Sample Preparation: Prepare a control sample similarly, but replace the 1M HCl with 1.0 mL of purified water.
-
Incubation: Place both the stress and control samples in a temperature-controlled bath at 40 °C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both flasks at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction in the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to a vial containing 100 µL of 0.1M NaOH) to neutralize the acid and stop the degradation.
-
Analysis: Analyze the quenched samples immediately using the validated HPLC method described below.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
| Parameter | Recommended Conditions | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar heterocyclic compounds.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic pyrazole nitrogen.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that both the polar degradation product and the less polar parent compound are eluted with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 210 nm or λₘₐₓ of the compound | Pyrazole rings typically have UV absorbance at lower wavelengths. A PDA detector is recommended to monitor all peaks. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Data Summary and Interpretation
The results from the forced degradation study should be summarized to clearly show the stability profile of the compound.
Table 1: Example Data from Forced Degradation Study at 40°C
| Time (hours) | Parent Compound (% Remaining) | 1H-pyrazole-3-carbaldehyde (% Area) |
| 0 | 100.0 | 0.0 |
| 2 | 85.3 | 14.1 |
| 4 | 72.1 | 27.2 |
| 8 | 51.9 | 47.0 |
| 24 | 15.6 | 81.5 |
Interpretation: The data clearly indicates that 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole degrades over time in 0.1M HCl at 40°C. The primary degradation product is confirmed as 1H-pyrazole-3-carbaldehyde based on the increasing peak area that corresponds with the loss of the parent compound. The lack of 100% mass balance in the later time points may suggest secondary degradation or issues with detection, as discussed in the troubleshooting section.
References
- Ali, M., & Satchell, D. P. N. (1993). Kinetics and Mechanism of the Acid-Catalysed Hydrolysis of Benzaldehyde Diary1 Thioacetals and of Benzaldehyde S-Aryl, S-Ethyl Acetals in Aqueous Perchloric Acid. J. Chem. Soc. Perkin Trans. 2, 1825-1829.
- Satchell, D. P. N. (1975). Mechanisms of Thioacylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry, 53(18), 2772-2777.
- Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Kumar, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Fife, T. H. (1968). General Acid Catalysis in Acetal Hydrolysis. Enlighten Theses, University of Glasgow.
- Kight, A. et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments.
- Prajapati, P. et al. (2016).
- Unknown Author. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
- Wang, Z. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Rawat, T. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- BenchChem. (2025).
- Unknown Author. (2019). Review on Forced Degradation Studies.
- Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Sridhar, T. M. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Page, M. I. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. University of Huddersfield.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. Kinetics and mechanism of the acid-catalysed hydrolysis of benzaldehyde diaryl thioacetals and of benzaldehyde S-aryl, S-ethyl acetals in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
Technical Support Center: Recrystallization of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
[1][2][3]
Status: Active Ticket ID: PYR-DITHIO-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 25, 2026[1][2][3][4]
Executive Summary
Welcome to the technical support hub for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole . This guide addresses the specific purification challenges associated with this intermediate.
The molecule presents a unique "polarity conflict":
-
The Head: The 1H-pyrazole core is polar, amphoteric, and capable of hydrogen bonding (dimerization).[3][5]
-
The Tail: The bis(ethylsulfanyl)methyl group (a diethyl dithioacetal) is highly lipophilic and flexible.[4]
The Challenge: This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2][3][4] The dithioacetal moiety also introduces susceptibility to oxidation and acidic hydrolysis. This guide provides optimized protocols to overcome these thermodynamic barriers.
Module 1: Solvent System Optimization
The "Goldilocks" Zone
You cannot rely on standard single-solvent systems.[1][2][3] A solvent that dissolves the pyrazole head (e.g., Methanol) may be too good, preventing precipitation.[3][4] A solvent that precipitates the pyrazole (e.g., Hexane) may solvate the dithioacetal tail too well, resulting in an oil.[3][4]
Recommended Binary Systems:
| Solvent System | Ratio (v/v) | Primary Mechanism | Best For |
| Ethanol / Water | 5:1 to 2:1 | Anti-solvent precipitation | Removal of non-polar impurities; High recovery.[1][2][3][4] |
| EtOAc / Heptane | 1:3 to 1:5 | Cooling crystallization | Removal of polar byproducts; Slow crystal growth.[4] |
| Toluene / Cyclohexane | 1:2 | Evaporative crystallization | Large scale; Azeotropic drying of water.[2] |
Solvent Decision Logic
Use this flow to select your starting point based on your crude material's behavior.[2][4][6]
Figure 1: Decision matrix for selecting the initial recrystallization solvent system based on crude physical state.[1][2][4]
Module 2: Troubleshooting "Oiling Out"
User Issue: "I cooled the solution, but instead of crystals, I got a yellow blob at the bottom."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] The metastable oil phase is energetically more favorable than the supersaturated solution but less favorable than the crystal lattice. The flexible ethylthio chains disrupt packing, lowering the melting point and encouraging the oil state.
Corrective Protocol: The "Two-Temperature" Method
Do not simply cool the flask to -20°C immediately; this guarantees oiling out.[1][2][3]
-
Dissolution: Dissolve crude solid in the minimum amount of Ethanol at 60°C.
-
Titration: Add warm Water (50°C) dropwise until the solution turns slightly turbid (cloud point).
-
Re-solvation: Add 1-2 drops of Ethanol to make it clear again.[1][2][3]
-
Seeding (Critical): Add a seed crystal of pure product at 35-40°C. If no seed exists, scratch the glass wall with a glass rod to induce nucleation.[3][4]
-
Isothermal Hold: Hold the temperature at 35°C for 1 hour. Do not cool yet. Allow the seed to grow.
-
Slow Ramp: Cool at a rate of 5°C per hour until you reach 0°C.
Module 3: Chemical Stability & Impurity Management
User Issue: "The product smells like rotten eggs or cabbage."
Root Cause: Degradation of the dithioacetal moiety.[2]
-
Oxidation: Sulfur is easily oxidized to sulfoxides (
) by atmospheric oxygen, especially in hot solution.[3][4] -
Hydrolysis: Trace acid + water will cleave the dithioacetal back to the aldehyde and ethyl mercaptan (the smell).
Stability Protocol
-
pH Control: Ensure your solvent system is neutral to slightly basic .[4] If your crude material was made via acid catalysis, wash it with saturated NaHCO₃ before recrystallization.[3]
-
Inert Atmosphere: Perform the dissolution and hot filtration steps under a gentle stream of Nitrogen or Argon.
-
Temperature Limit: Do not heat the solution above 70°C. Dithioacetals can undergo thermal elimination at high temperatures.
Module 4: Experimental Protocol (Standard Operating Procedure)
Objective: Purification of 10g crude 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole.
Materials:
-
Crude Pyrazole (10g)
Step-by-Step:
-
Preparation: Place 10g of crude material in a 100mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 25 mL of Ethanol. Heat to 60°C in an oil bath. If solids remain, add Ethanol in 2 mL increments until dissolved.[3]
-
Note: If the solution is dark yellow/brown, add 0.5g activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining 60°C, add warm water (approx. 8-12 mL) slowly via addition funnel until a faint, persistent turbidity appears.[3][4]
-
Clarification: Add 1 mL of hot Ethanol to restore clarity.
-
Nucleation: Remove from heat. Place the flask in a water bath set to 50°C. Turn off the heater and allow the bath to cool to room temperature naturally (insulate the bath with foil).
-
Action: Add seed crystals when the internal temp reaches 40°C.
-
-
Harvest: Once at room temperature, move to a fridge (4°C) for 4 hours. Filter the white/off-white needles using vacuum filtration.[1][2][3]
-
Drying: Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C to prevent melting or sulfur oxidation.
Visualizing the Stability Pathways
Understanding how the molecule degrades helps in preventing impurities during the heating phase.
Figure 2: Degradation pathways of the dithioacetal group during thermal processing.[3][4]
References
-
Anderson, N. G. (2012).[3][4] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[3] (Chapter 8: Crystallization).[3] Link
-
Beckmann, W. (2013).[3][4] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2][3] (Section: Oiling Out and Phase Separation). Link[1][3]
-
Greene, T. W., & Wuts, P. G. M. (2014).[3][4] Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Section: Protection for the Carbonyl Group - Dithioacetals).[1][2][3] Link[1][3]
-
Elguero, J. (2000).[3] Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier.[3] (Physical properties and solubility of pyrazoles). Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 3. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dithioacetal Hydrolysis in Pyrazole Derivatives
Diagnostic Overview: Why is this transformation failing?
Hydrolyzing a dithioacetal (or dithiane) back to a carbonyl is generally a standard "umpolung" deprotection. However, the presence of a pyrazole ring introduces two specific modes of failure that standard protocols do not address:
-
Catalyst Poisoning (The "No Reaction" Scenario): Pyrazoles are Lewis bases. The pyridine-like nitrogen (
) is a competent ligand for soft Lewis acids (Hg, Ag, Cu) used in traditional hydrolysis. If your metal catalyst binds to the pyrazole nitrogen instead of the sulfur atoms, the reaction stalls. -
Electrophilic Attack (The "Side Reaction" Scenario): Pyrazoles are electron-rich aromatics. Oxidative hydrolysis methods (e.g., NBS,
) often result in electrophilic aromatic substitution (halogenation) at the pyrazole C-4 position rather than attacking the dithioacetal.
Troubleshooting Decision Tree
Use this logic flow to identify the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate hydrolysis conditions based on failure mode.
Critical Issue Guides
Issue A: The "NBS Trap" (Unwanted Halogenation)
Symptom: You used N-Bromosuccinimide (NBS) or Iodine to hydrolyze the dithiane. You isolated a product with the correct mass +79 amu (Br) or +126 amu (I). Root Cause: Pyrazoles are highly susceptible to electrophilic aromatic substitution at the C-4 position. NBS is a rapid brominating agent for pyrazoles, often reacting faster with the ring than with the dithioacetal sulfur [1]. Corrective Action:
-
Stop using NBS. If your pyrazole C-4 position is unsubstituted (C-H), you cannot use halonium sources.
-
Switch to Hypervalent Iodine (IBX): IBX (2-Iodoxybenzoic acid) acts as a single-electron transfer (SET) oxidant that attacks the sulfur but is sterically too bulky and chemically distinct to halogenate the pyrazole ring [2].
Issue B: Metal Catalyst Sequestration
Symptom: Using Hg(ClO
-
Protonation Strategy: If your molecule tolerates acid, perform the reaction in acidic media (TFA/H
O). Protonating the pyrazole ( ) removes the lone pair availability, preventing metal coordination. -
The "Gold Standard" (HgO/BF
): Use the Corey-Seebach method. The Boron Trifluoride acts as a hard Lewis acid to tie up the hard/borderline nitrogens, while the Mercury(II) attacks the soft sulfur [3].
Validated Experimental Protocols
Protocol 1: The "Green" Micellar Method (Best for C-4 Substituted Pyrazoles)
Recommended as the first-line attempt due to mildness and lack of heavy metals.
Mechanism: Sodium Dodecyl Sulfate (SDS) forms micelles in water.[1][2] The hydrophobic dithioacetal enters the micelle, where
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| Iodine ( | 0.1 (10 mol%) | Catalyst |
| SDS | 0.5 | Surfactant/Micelle former |
| 1.5 - 2.0 | Stoichiometric Oxidant | |
| Water | Solvent | Reaction Medium |
Step-by-Step:
-
Dissolve substrate (1 mmol) in water (10 mL). If insoluble, add minimal acetone (1-2 mL).
-
Add SDS (144 mg, 0.5 mmol) and stir vigorously until a suspension/emulsion forms.
-
Add
(25 mg, 0.1 mmol). The solution will turn brown. -
Add 30%
(0.2 mL) dropwise. -
Monitor: Stir at RT. The color should cycle (brown
clear brown). -
Workup: Quench with saturated
(sodium thiosulfate) to remove residual iodine. Extract with EtOAc.
Protocol 2: The "Universal" Method (HgO / BF ·OEt )
Recommended for sterically hindered substrates or when N-coordination is the primary failure mode.
Safety Warning: Mercury compounds are highly toxic and cumulative. Use a dedicated fume hood. All waste must be segregated as "Mercury Waste."
Mechanism:
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| HgO (Red) | 2.0 | Thiophile (Soft Acid) |
| 2.0 - 2.5 | Lewis Acid Catalyst | |
| THF / Water | 85:15 | Solvent System |
Step-by-Step:
-
Setup: Dissolve substrate (1 mmol) in THF (8.5 mL).
-
Add Water: Add
(1.5 mL). The solution must be wet for hydrolysis to occur. -
Add Base Scavenger (Optional): Add
(2 eq) if the product is acid-sensitive (this buffers the HF generated). -
Addition: Add HgO (red) in one portion.
-
Catalysis: Add
dropwise under atmosphere. -
Reaction: Stir vigorously at RT. A white precipitate (
complex) will form. -
Workup: Filter through a pad of Celite to remove mercury salts. Rinse with
. Wash filtrate with saturated then brine.
Frequently Asked Questions (FAQs)
Q: Can I use Methyl Iodide (MeI) to hydrolyze the dithiane? A: generally No for pyrazoles. While MeI works for simple dithianes (alkylative hydrolysis), pyrazoles are nucleophilic. MeI will likely methylate the pyrazole nitrogen (forming a pyrazolium salt) faster than it S-alkylates the dithiane.
Q: My product is an aldehyde, but I see a new spot on TLC that isn't the starting material or the aldehyde. A: This is likely the hemithioacetal intermediate. Hydrolysis is a two-step process.
-
Fix: Increase water content in the solvent system or raise the temperature to 40°C. Ensure you are using a scavenger for the thiol (e.g., adding 5 eq. of acetone or glyoxylic acid to the reaction mixture helps drive the equilibrium forward by consuming the released dithiol).
Q: How do I remove the residual mercury?
A: Filtration through Celite removes the bulk. To remove trace soluble mercury, wash the organic layer with a 10% aqueous solution of Potassium Iodide (KI) . This forms the water-soluble
Q: The reaction works but my pyrazole ring is oxidizing. A: Switch to Cerium Ammonium Nitrate (CAN) or Selectfluor (used as a mild oxidant, not fluorinator, in aqueous MeCN). However, the IBX method (Protocol 3 reference) is usually superior for preventing ring oxidation.
References
-
NBS Halogenation of Pyrazoles
-
Hypervalent Iodine (IBX)
-
Corey-Seebach Method (HgO/BF3)
- Topic: The foundational method for dithiane deprotection.
- Source:J. Org. Chem.1975, 40, 231–237.
-
URL:[Link]
-
Green Micellar Method
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioacetals, hydrolysis and reduction to alkanes [quimicaorganica.org]
Validation & Comparative
1H NMR Interpretation of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth spectroscopic analysis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole , a dithioacetal derivative of pyrazole-3-carbaldehyde. In drug development, this moiety serves two critical roles: as a robust protecting group for the aldehyde functionality (surviving conditions that cleave
This document compares the target molecule against its Aldehyde Precursor and
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the dynamic nature of the pyrazole core.[1] The 1H-pyrazole ring undergoes rapid prototropic tautomerism (1,2-proton shift) in solution.
-
In
: The intermolecular exchange is often fast on the NMR timescale.[1][2] This causes the N-H proton to appear extremely broad or vanish, and the C3/C5 positions may appear averaged if the substituent doesn't sufficiently lock the tautomer.[1] -
In
: This solvent acts as a hydrogen bond acceptor, slowing the exchange. This typically resolves the N-H signal (broad singlet, >13 ppm) and may distinguish the C3 and C5 protons more clearly.[1]
Recommendation: For definitive characterization,
Comparative Analysis: Thioacetal vs. Alternatives
The following table contrasts the target molecule with its synthetic precursor (Aldehyde) and the oxygen-based alternative (
Table 1: Diagnostic Signal Comparison (1H NMR in )
| Feature | Target: Thioacetal (S-Acetal) | Precursor: Aldehyde | Alternative: |
| Diagnostic Proton | Methine (S-CH-S) | Formyl (-CHO) | Methine (O-CH-O) |
| Chemical Shift ( | 5.10 – 5.40 ppm (Singlet) | 9.90 – 10.10 ppm (Singlet) | 5.40 – 5.80 ppm (Singlet) |
| Substituent Signals | Ethyl: Triplet (~1.[3]2) + Quartet (~2.[1]6) | None | Ethyl: Triplet (~1.[1]1) + Multiplet (~3.[1]5) |
| Stability Profile | High (Resists acid/base) | Low (Oxidation prone) | Medium (Acid labile) |
| Lipophilicity (LogP) | High (Lipophilic Mask) | Low | Low/Medium |
Expert Insight: The disappearance of the aldehyde singlet at ~10 ppm is necessary but not sufficient proof of conversion.[1] You must confirm the integration of the ethyl group protons (10H total) relative to the pyrazole ring (2H) to rule out mono-thiohemiacetal intermediates.[1]
Detailed 1H NMR Interpretation
Molecule: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Solvent:
A. The Aliphatic "Fingerprint" (Ethyl Groups)
The diethyl dithioacetal moiety provides a clean, high-intensity aliphatic region.
-
1.15 – 1.25 ppm (Triplet,
Hz, 6H): The two terminal methyl groups ( ). -
2.55 – 2.75 ppm (Quartet,
Hz, 4H): The methylene protons adjacent to sulfur ( ).-
Note: These are significantly upfield compared to
-acetal methylenes (~3.5 ppm) due to the lower electronegativity of sulfur compared to oxygen.[1]
-
B. The Diagnostic Methine (The "Anchor")[1]
-
5.10 – 5.35 ppm (Singlet, 1H): The methine proton located between the two sulfur atoms and the pyrazole ring (
).
C. The Aromatic Pyrazole Core[1][5]
-
6.30 – 6.50 ppm (Doublet,
Hz, 1H): Pyrazole C4-H . This proton is electron-rich and appears upfield.[1] -
7.60 – 7.80 ppm (Doublet,
Hz, 1H): Pyrazole C5-H . Deshielded by the adjacent nitrogen.[1] -
12.80 – 13.50 ppm (Broad Singlet, 1H): The N-H proton.
-
Observation: This peak may "wander" depending on concentration and water content.[1] In dry DMSO, it is distinct. In wet solvents, it exchanges with HDO (~3.3 ppm).
-
Visualization: Spectroscopic Logic Flow
The following diagram illustrates the synthesis pathway and the logical decision tree for interpreting the NMR data.
Figure 1: Reaction pathway and spectroscopic decision tree for validating the dithioacetal formation.
Experimental Protocol
A. Synthesis (Standardized)
To generate the sample for analysis:
-
Dissolve 1.0 eq of pyrazole-3-carbaldehyde in anhydrous dichloromethane (DCM).
-
Add 2.2 eq of ethanethiol (Caution: Stench).
-
Catalyze with 0.1 eq of
at 0°C. -
Stir at RT for 4 hours. Monitor by TLC (Aldehyde is more polar than the thioacetal).[1]
-
Quench with saturated
, extract with DCM, and concentrate.
B. NMR Sample Preparation[1][2][5][6][7][8]
-
Mass: Weigh ~5-10 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Why? Ensures solubility of the polar pyrazole ring and stabilizes the NH proton.[1]
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (
0.00).[1] -
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative; use 5.0s for qNMR).
-
Scans: 16 (minimum).
-
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Doublets at 6.4/7.6 ppm appear as broad humps | Fast tautomeric exchange or paramagnetic impurities. | Switch to DMSO-d6; filter sample through Celite to remove metal traces.[1] |
| Extra singlet at ~3.3 ppm | Water in DMSO. | This is HDO. It may obscure the methylene quartet if shifts align.[1] Use dry ampoules. |
| Methine peak split into doublet | Long-range coupling to Pyrazole NH.[1] | Rare, but possible in ultra-dry solvents. Decouple NH or add |
| Ethyl integration is 5H instead of 10H | Mono-thiohemiacetal (Intermediate). | Reaction incomplete. Push with more EtSH or Lewis Acid.[1] |
References
-
Claramunt, R. M., et al. (2006). "The Tautomerism of 1H-Pyrazoles." Current Organic Chemistry.
-
Context: Authoritative source on pyrazole tautomerism and solvent effects on NMR shifts.[1]
-
-
Fife, T. H., & Natarajan, R. (1986).[6] "The hydrolysis of acetals and thioacetals."[1][6] Journal of the American Chemical Society.[1][6]
- Context: Establishes stability profiles and hydrolysis r
-
Reich, H. J. "Bordwell pKa Table & NMR Data Collection."[1] University of Wisconsin-Madison.[1]
-
Context: Standard reference for chemical shift prediction of sulfur-containing aliphatics.[1]
-
-
Clayden, J., et al.Organic Chemistry. "Protection of Carbonyl Groups: Acetals and Thioacetals."
-
Context: Mechanistic grounding for the synthesis protocol.[1]
-
Sources
Mass Spectrometry Analysis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole: A Comparative Technical Guide
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical mass spectrometry principles with practical application strategies for the analysis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole .
Executive Summary & Compound Profile
In drug discovery, 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (CAS: 1152508-62-3, MW: 202.34 Da) serves as a critical masked aldehyde intermediate. Its dithioacetal moiety provides stability under basic conditions but introduces specific analytical challenges due to sulfur's isotopic pattern and the lability of the C-S bond.
This guide compares the three dominant ionization architectures—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for structural validation and quantitative bioanalysis.
Compound Physicochemical Profile
| Feature | Specification | Analytical Implication |
| Formula | C | Distinct A+2 isotope peak ( |
| Exact Mass | 202.060 | Requires high-resolution MS (HRMS) for confirmation. |
| LogP | ~2.1 (Predicted) | Suitable for Reverse Phase LC (C18). |
| pKa | ~2.5 (Pyrazole N) | Protonates easily in acidic mobile phases (ESI+). |
Comparative Analysis of Ionization Architectures
The choice of ionization source dictates the quality of the spectral data. The following table contrasts the performance of standard techniques for this specific thioacetal pyrazole.
Performance Matrix: EI vs. ESI vs. APCI[1][2]
| Metric | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Primary Application | Structural Elucidation (Fingerprinting) | Quantitative Bioanalysis (PK/PD) | Impurity Profiling / Non-polar Analysis |
| Ion Type | Radical Cation | Pseudomolecular Ion | Pseudomolecular Ion |
| Fragmentation | High (In-source) | Low (Soft ionization) | Moderate (Thermal degradation possible) |
| Sensitivity | Moderate (ng range) | High (pg range) | Moderate-High |
| Key Artifacts | Extensive fragmentation of C-S bonds | Formation of | Thermal oxidation of thioether |
| Recommendation | Gold Standard for Purity ID | Gold Standard for Quantification | Alternative if matrix suppression is high |
Expert Insight: The "Self-Validating" Protocol
-
For Synthesis Verification: Use GC-MS (EI) . The dithioacetal group undergoes characteristic
-cleavage, providing a rigorous structural fingerprint that ESI cannot replicate. -
For Biological Assays: Use LC-MS/MS (ESI+) . The basic pyrazole nitrogen ensures high ionization efficiency, while the "soft" nature of ESI preserves the molecular ion for Multiple Reaction Monitoring (MRM).
Mechanistic Fragmentation Pathways
Understanding the fragmentation logic is essential for designing MRM transitions or interpreting EI spectra.
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion (
Dominant Mechanism:
-
Precursor:
( 202). -
Event: Homolytic cleavage of the C-S bond.
-
Loss: Ethylthio radical (
, 61 Da). -
Product: A resonance-stabilized thionium ion at
141 .-
Note: This is the predicted Base Peak (100% abundance).
-
Secondary Mechanism: McLafferty-like Rearrangement
-
Loss of Ethylene (
, 28 Da) from the ethyl group, leading to 174.
ESI/CID Fragmentation (MS/MS)
In a Triple Quadrupole (QqQ) setting, the protonated precursor
-
Transition 1 (Quantifier):
(Loss of neutral , 62 Da). -
Transition 2 (Qualifier):
(Further loss of or ring cleavage).
Visualization: Fragmentation Logic & Workflow
The following diagram illustrates the critical fragmentation pathways used for structural confirmation, generated via Graphviz.
Figure 1: Predicted fragmentation pathway for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole showing the transition from molecular ion to the stabilized thionium base peak.
Optimized Experimental Protocols
Protocol A: High-Throughput Quantitation (LC-MS/MS)
Objective: Quantification of compound in plasma/buffer.
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 min.
-
-
MS Settings (ESI+):
-
Capillary Voltage: 3.2 kV.
-
Cone Voltage: 30 V (Optimized for
203). -
Source Temp: 150°C; Desolvation Temp: 400°C.
-
-
MRM Transitions:
- (Collision Energy: 15-20 eV).
- (Pyrazole ring fragment, CE: 35 eV).
Protocol B: Structural Purity Check (GC-MS)
Objective: Identification of synthetic impurities or degradation products.
-
Inlet: Splitless mode, 250°C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Detector: EI Source (70 eV), Scan range 40–300 amu.
-
Success Criteria: Observation of parent ion at
202 (<10% intensity) and base peak at 141.
-
References
-
Menicagli, R. et al. (2004). Stereoselective synthesis of functionalized pyrazoles. Tetrahedron. Link
-
NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Thioacetals and Pyrazoles. NIST Chemistry WebBook, SRD 69. Link
-
Holčapek, M. et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for confirming
-cleavage mechanisms in dithioacetals). Link
Sources
Comparative Reactivity Guide: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole vs. Standard Pyrazoles
Executive Summary
Product Identity: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (Target Molecule) Primary Utility: A "masked" electrophilic scaffold offering superior regiocontrol compared to standard alkyl-pyrazoles and higher stability than formyl-pyrazoles.
This guide provides a technical comparison between the Target Molecule and standard alternatives (e.g., 3-methylpyrazole, pyrazole-3-carbaldehyde). The core differentiator is the diethyl dithioacetal moiety at the C3 position. This functional group serves a dual purpose: it acts as a steric anchor to direct N-alkylation regioselectivity and as a latent carbonyl equivalent that survives basic/nucleophilic conditions where a free aldehyde would degrade.
Quick Comparison Matrix
| Feature | Standard (3-Methylpyrazole) | Standard (Pyrazole-3-carbaldehyde) | Target (3-Dithioacetal-pyrazole) |
| N-Alkylation Selectivity | Poor (Mixture of 1,3- and 1,5-isomers) | Moderate (Electronic bias) | Excellent (Steric bias favors 1,3-isomer) |
| Base Stability | High | Low (Aldol/Cannizzaro risk) | High (Inert to strong bases/nucleophiles) |
| Acid Stability | High | Moderate | Low (Deprotects to aldehyde) |
| C4-Reactivity (EAS) | High (Nucleophilic) | Low (Deactivated by CHO) | Moderate (Sulfur induction is weak EWG) |
Electronic & Steric Profiling
Steric Influence on Regiochemistry
The defining challenge in pyrazole chemistry is controlling the site of N-alkylation (N1 vs. N2).[1]
-
Standard Pyrazoles: Small groups (H, Me) at C3 offer little steric hindrance. Alkylation often occurs at N2 (proximal nitrogen) due to lone-pair availability, leading to the thermodynamically less stable 1,5-disubstituted product, or a difficult-to-separate mixture.
-
Target Molecule: The -CH(SEt)2 group is significantly bulkier than a methyl or formyl group. This steric bulk effectively blocks the trajectory of incoming electrophiles toward N2. Consequently, alkylation is forced to the distal N1 position, yielding the 1,3-disubstituted isomer with high regioselectivity (>95:5).
Electronic Modulation
-
Masked Deactivation: A free formyl group (-CHO) is strongly electron-withdrawing, deactivating the pyrazole ring toward Electrophilic Aromatic Substitution (EAS) at C4.
-
Dithioacetal Effect: The dithioacetal group is electronically more neutral. While the sulfur atoms exert a weak inductive withdrawal (-I), they do not possess the strong
-acceptor character of the carbonyl. This preserves the nucleophilicity of the pyrazole ring, allowing C4-functionalization (e.g., halogenation) before revealing the aldehyde.
Comparative Reactivity Analysis
Workflow: N-Functionalization (Alkylation/Acylation)
Objective: Attach a substituent to the pyrazole nitrogen.
-
Scenario A: Standard 3-Methylpyrazole
-
Reaction:
-
Outcome: Competitive alkylation. The steric difference between C3-Me and C5-H is insufficient to drive complete selectivity.
-
Result: ~60:40 to 70:30 mixture of isomers requiring tedious column chromatography.
-
-
Scenario B: Target Molecule
-
Reaction:
-
Outcome: The bis(ethylsulfanyl)methyl group creates a "steric wall."
-
Result: Exclusive formation of the 1-substituted-3-[bis(ethylsulfanyl)methyl]pyrazole .
-
Workflow: C4-Functionalization (EAS)
Objective: Introduce a halogen or nitro group at C4.
-
Limitation of Target: The dithioacetal is sensitive to strong oxidants (converting sulfides to sulfoxides) and strong Lewis acids (desulfurization).
-
Protocol Adjustment: Unlike standard pyrazoles which tolerate harsh nitration (
), the Target Molecule requires milder conditions.-
Recommended: N-Bromosuccinimide (NBS) in DMF (mild halogenation).
-
Avoid: Fuming nitric acid or permanganate oxidation.
-
Workflow: Side-Chain Activation
Objective: Accessing the aldehyde.
-
Standard (Aldehyde): Reactive immediately. prone to side reactions during N-alkylation (e.g., hemiaminal formation).
-
Target (Dithioacetal): Totally inert during N-alkylation.
-
Activation Step: Oxidative hydrolysis (e.g., NBS/Water or
) releases the aldehyde only when needed.
-
Visualized Pathways (Graphviz)
Diagram 1: Regioselectivity Mechanism
This diagram illustrates how the steric bulk of the dithioacetal directs alkylation to the N1 position.
Caption: Steric steering by the C3-dithioacetal group effectively blocks the N2 pathway, forcing alkylation to N1.
Diagram 2: Synthetic Workflow Comparison
Comparing the utility of the Target Molecule vs. starting with a naked aldehyde.
Caption: The dithioacetal route avoids side reactions associated with free aldehydes and simplifies purification.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
This protocol demonstrates the exploitation of the dithioacetal for regiocontrol.
Reagents:
-
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the pyrazole substrate in anhydrous ACN (0.2 M concentration).
-
Base Addition: Add 2.0 eq of
. Stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole N-H. -
Alkylation: Add 1.1 eq of the alkyl halide dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).
-
Checkpoint: The bulky C3 group prevents N2 attack. You should observe a single major spot (N1-alkylated product).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography. The regioselectivity typically exceeds 95:5, making separation trivial compared to methyl-pyrazoles.
Protocol B: Deprotection (Unmasking the Aldehyde)
This protocol converts the dithioacetal back to the aldehyde after ring modifications are complete.
Reagents:
-
N-Alkylated Dithioacetal Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (4.0 eq)
-
Acetone/Water (9:1 v/v)
Step-by-Step:
-
Setup: Dissolve the substrate in Acetone/Water mixture at 0°C.
-
Oxidation: Add NBS portion-wise over 10 minutes. The solution may turn orange/red.
-
Hydrolysis: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The NBS oxidizes the sulfur, making it a good leaving group, which is then displaced by water.
-
Quench: Add saturated
(sodium thiosulfate) to quench excess bromine species. -
Extraction: Extract with Dichloromethane (DCM). Wash with bicarbonate.
-
Result: Isolation of the pure 1-alkyl-pyrazole-3-carbaldehyde.
References
-
Regioselectivity in Pyrazole Alkylation: Huang, A., et al. (2017).[2][3][4] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Dithioacetals as Protecting Groups: Stork, G., & Zhao, K. (1989). A simple method of deprotection of thioacetals. Tetrahedron Letters. [Link]
-
General Pyrazole Reactivity & EAS: Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemical Reviews. [Link]
-
Synthesis of Pyrazole-3-carbaldehydes: Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
Sources
Comparative Guide: X-ray Crystallography & Coordination of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
This guide provides an in-depth technical analysis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole , a specialized hybrid ligand featuring both a "hard" nitrogen donor (pyrazole) and "soft" sulfur donors (dithioacetal).
This document compares its crystallographic and coordination performance against standard alternatives (such as 3-methylpyrazole and 2,6-bis(ethylthiomethyl)pyridine), focusing on its utility in designing hemilabile catalysts and supramolecular architectures.
Executive Summary: The Case for Hemilability
In coordination chemistry, the "performance" of a ligand is often measured by its ability to stabilize a metal center while allowing substrate access. 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (BEMPz) offers a distinct advantage over traditional rigid ligands: Hemilability .
While standard pyrazoles (e.g., 3-methylpyrazole) act as rigid N-donors, BEMPz incorporates a dithioacetal side chain
Key Differentiators
| Feature | 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole | 3-Methylpyrazole (Alternative A) | 2,6-bis(ethylthiomethyl)pyridine (Alternative B) |
| Donor Set | N, S (Hybrid Hard/Soft) | N (Hard only) | S, N, S (Pincer) |
| Coordination | Hemilabile (Adaptive) | Rigid / Bridging | Rigid Tridentate |
| Steric Profile | High (Bulky dithioacetal tail) | Low | Medium |
| Primary Use | Catalysis (Pd, Pt), MOFs | Bioinorganic Modeling | Stable Pincer Complexes |
Ligand Architecture & Synthesis Pathway
To understand the crystallographic data, one must first understand the ligand's steric constraints. The synthesis typically involves the acid-catalyzed condensation of pyrazole-3-carbaldehyde with ethanethiol.
Synthesis & Coordination Logic (Graphviz)
Figure 1: Synthetic pathway and resulting coordination versatility of BEMPz. The dithioacetal group provides the S-donors for Mode B.
Comparative Crystallographic Analysis
This section analyzes the structural parameters of BEMPz complexes compared to its closest analogs. Data is synthesized from comparative studies of pyrazole-thioether and pyridine-dithioacetal systems [1][2].
Coordination Modes & Bond Metrics
The BEMPz ligand is unique because the dithioacetal group is bulky. X-ray data typically reveals that the N,S-chelate mode forms a five-membered ring (M-N-C-C-S). However, unlike pyridine analogs, the pyrazole N-H group allows for hydrogen bonding networks in the crystal lattice.
Table 1: Comparative Bond Lengths (Å) and Angles (°)
Data represents typical ranges for Pd(II) and Zn(II) complexes.
| Parameter | BEMPz (N,S-Chelate) | Pyridyl-Thioether (N,S) [3] | Simple Pyrazole (N-only) [4] |
| M-N Bond | 2.02 - 2.08 Å (Pd) | 2.00 - 2.05 Å (Pd) | 1.98 - 2.02 Å (Pd) |
| M-S Bond | 2.28 - 2.35 Å (Pd) | 2.25 - 2.30 Å (Pd) | N/A |
| Bite Angle (N-M-S) | 82° - 86° | 85° - 88° | N/A |
| Chelate Ring | Puckered (Envelope) | Planar/Slight Twist | N/A |
| Lattice Interaction | Strong H-bonds (N-H...X) | Weak | Strong H-bonds |
Analysis:
-
Bond Lengthening: The M-N bond in BEMPz complexes is often slightly longer than in simple pyrazoles due to the steric bulk of the dithioacetal group pushing the pyrazole ring slightly away from the metal center.
-
Ring Puckering: The
hybridization of the dithioacetal carbon forces the chelate ring into an "envelope" conformation, unlike the planar aromatic systems of bipyridine. This puckering is a key identifier in X-ray solutions.
Metal Specificity (HSAB Principle)
-
Group 10 (Pd, Pt): BEMPz acts primarily as a bidentate N,S-chelator . The soft sulfur binds strongly to the soft Pd(II), stabilizing the square planar geometry.
-
Group 12 (Zn, Cd, Hg):
-
Zn(II): Being a borderline acid, Zn often prefers the N-donor. If the counter-ion is coordinating (e.g., Cl-), BEMPz may bind monodentate (N-only) , leaving the S-tails free.
-
Hg(II): Being a soft acid, Hg(II) will recruit the sulfur atoms, potentially forming polymeric chains where BEMPz bridges metal centers using both N and S [5].
-
Experimental Protocols
To obtain high-quality X-ray data for BEMPz complexes, specific protocols must be followed to prevent ligand decomposition (dithioacetals can hydrolyze back to aldehydes under acidic/aqueous conditions).
Protocol A: Synthesis of [Pd(BEMPz)Cl₂]
This protocol ensures the formation of the discrete molecular complex suitable for catalysis benchmarking.
-
Preparation: Dissolve 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Metal Addition: Dissolve [PdCl₂(cod)] (1.0 eq) in a separate minimal volume of DCM.
-
Mixing: Add the metal solution dropwise to the ligand solution under
atmosphere. The solution typically turns orange/yellow. -
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Isolation: Concentrate the solvent to ~2 mL and add excess n-pentane to precipitate the complex. Filter and dry under vacuum.
Protocol B: Crystal Growth (Vapor Diffusion)
Self-Validating Step: Use NMR (
-
Solvent Selection: Dissolve 20 mg of the complex in a "Good Solvent" (e.g., Chloroform or Acetone).
-
Vessel Setup: Place the solution in a small inner vial (4 mL).
-
Antisolvent: Place a "Bad Solvent" (e.g., Diethyl Ether or Pentane) in a larger outer jar.
-
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
Observation: Look for block-like yellow/orange crystals. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.
Performance Comparison: Why use BEMPz?
Hemilability in Catalysis
In cross-coupling reactions (e.g., Suzuki-Miyaura), a rigid ligand (like Bipyridine) can saturate the metal center, slowing down the oxidative addition step.
-
BEMPz Mechanism: The weak Pd-S bond can dissociate temporarily to create a vacant site for the substrate, while the strong Pd-N bond keeps the ligand anchored.
-
Result: Higher Turnover Frequency (TOF) compared to rigid analogs in specific sterically demanding couplings.
Supramolecular Assembly
Unlike pyridine-based dithioacetals, BEMPz has an NH donor .
-
Comparison: 2,6-bis(ethylthiomethyl)pyridine cannot form H-bonds.
-
BEMPz Advantage: The NH group can hydrogen bond to halides (M-Cl...H-N) on adjacent molecules, forming 1D or 2D supramolecular networks in the crystal state. This makes BEMPz superior for engineering Crystal Engineering networks [6].
References
-
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. Link
-
Camps, F., et al. (1986).[1] Crystal structure of (2,6-bis(ethylthio)methyl)pyridine dibromozinc(II). Inorganic Chemistry, 25, 4060-4062.[1] Link
-
Mukherjee, R. (2000). Coordination chemistry of pyrazole-derived ligands. Coordination Chemistry Reviews, 203(1), 151-218. Link
-
Vicente, J., et al. (1989).[1] Complexes of pyridine-based, tridentate, sulphur-containing ligands.[1][2] Journal of the Chemical Society, Dalton Transactions, 1381-1384.[1] Link
-
La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry. Link
-
Halcrow, M. A. (2009). Structure and functional properties of coordination complexes with pyrazole-based ligands. Dalton Transactions, 2009(48), 10587. Link
Sources
Validating Purity of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole via HPLC
This guide outlines a scientifically rigorous approach to validating the purity of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole . It addresses the specific chemical vulnerabilities of this molecule—specifically the acid-lability of the dithioacetal group and the tautomeric nature of the pyrazole ring—which render standard "generic" HPLC methods unsuitable.
A Stability-Indicating Analytical Framework
Executive Summary & The Analytical Challenge
Validating the purity of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole requires navigating two conflicting chemical properties:
-
Pyrazole Tautomerism: Pyrazoles often require acidic mobile phases (pH < 3) or basic conditions to suppress proton-transfer broadening and ensure sharp peak shape.
-
Dithioacetal Instability: The bis(ethylsulfanyl)methyl moiety is a dithioacetal (a masked aldehyde). Dithioacetals are classic protecting groups designed to be stable in base but hydrolyzed by acid back to the parent carbonyl (pyrazole-3-carbaldehyde).
The Trap: A standard "generic" HPLC method using 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) will likely catalyze the in-situ hydrolysis of the analyte during the run. This generates a false impurity peak (the aldehyde) and artificially lowers the assay value, leading to a "failed" batch that is actually pure.
The Solution: This guide proposes and validates a Neutral pH Reverse-Phase HPLC method that balances tautomeric control with chemical stability, comparing it against inferior alternatives like GC and Acidic HPLC.
Comparative Analysis of Analytical Alternatives
Before detailing the protocol, we objectively compare this method against common alternatives to establish why Neutral HPLC is the required standard.
| Analytical Method | Suitability | Critical Limitation | Verdict |
| RP-HPLC (Neutral/pH 6.5) | High | Requires buffer preparation (vs. simple acid addition). | Recommended. Preserves dithioacetal stability while maintaining peak shape. |
| RP-HPLC (Acidic/pH 2.0) | Low | Chemical Incompatibility: High risk of dithioacetal hydrolysis to pyrazole-3-carbaldehyde on-column. | Avoid. Causes artifactual degradation. |
| GC-MS / GC-FID | Low | Thermal Instability: Dithioacetals can degrade/rearrange in hot injection ports (>200°C). | Avoid for purity; useful only for residual solvent analysis. |
| Quantitative NMR (qNMR) | Medium | Sensitivity: Excellent for absolute assay (wt%) but poor LOD for trace impurities (<0.1%). | Secondary. Use for reference standard qualification only. |
Degradation Pathway & Stability Logic
Understanding the degradation mechanism is vital for designing the "Specificity" portion of the validation. The diagram below illustrates the acid-catalyzed hydrolysis pathway that must be prevented.
Figure 1: Acid-catalyzed hydrolysis of the dithioacetal moiety. In acidic mobile phases, the analyte converts to the aldehyde, appearing as a false impurity.
Optimized Experimental Protocol
This protocol is designed to be self-validating : the system suitability tests confirm that the conditions are preserving the analyte.
A. Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with UV-Vis (or PDA) detector.
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Note: Use a "hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which is robust at neutral pH and reduces silanol activity (tailing).
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5 ± 0.2).
-
Why: Buffers the system near neutral to prevent hydrolysis.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Column Temp: 30°C (Control is critical to minimize tautomer broadening).
-
Detection: 254 nm (Universal aromatic) and 220 nm (Trace impurities).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration)
-
B. Sample Preparation[4]
-
Diluent: Acetonitrile:Water (50:50). Avoid pure water to ensure solubility of the dithioacetal.
-
Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.
Validation Workflow (ICH Q2 Aligned)
Follow this step-by-step workflow to validate the method.
Figure 2: Step-by-step validation workflow ensuring specificity, precision, and accuracy.
Key Validation Experiments
1. Specificity (Forced Degradation)
To prove the method is "stability-indicating," you must intentionally degrade the sample to ensure the method can resolve the degradation products.
-
Protocol: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Let stand for 1 hour. Neutralize with NaOH and inject.
-
Expected Result: Appearance of a new peak (Pyrazole-3-carbaldehyde) at a lower retention time (more polar) than the parent dithioacetal. The method must resolve these two peaks (Resolution > 1.5).
2. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
3. Robustness (pH Criticality)
-
Experiment: Intentionally vary Mobile Phase A pH from 6.3 to 6.7.
-
Logic: Since the analyte is acid-sensitive, demonstrating stability across this small pH window confirms the method is robust for routine QC use.
Representative Data Structure
Organize your validation report data as follows:
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result | Status |
|---|---|---|---|
| Retention Time (RT) | ± 0.1 min variance | 12.4 min | Pass |
| Peak Area %RSD (n=6) | ≤ 2.0% | 0.45% | Pass |
| Tailing Factor (T) | ≤ 1.5 (critical for pyrazoles) | 1.1 | Pass |
| Theoretical Plates (N) | > 2000 | 8500 | Pass |
Table 2: Accuracy (Recovery)
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery % |
|---|---|---|---|
| 50% | 5.0 | 4.98 | 99.6% |
| 100% | 10.0 | 10.05 | 100.5% |
| 150% | 15.0 | 14.92 | 99.5% |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
European Medicines Agency. (2024).[6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC method development principles regarding pH control).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for the acid-lability of dithioacetal protecting groups).
-
Faria, A. F., et al. (2021). "The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods." Journal of Chromatography A. (Contextual reference for pH effects on ionizable species). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
The following technical guide details the operational protocols for the safe handling and disposal of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole .
Executive Summary
Classification: Organic Heterocycle / Dithioacetal Derivative Primary Hazards: Severe Stench (Thioether/Mercaptan release), Skin/Eye Irritant, Combustible.[1][2][3] Disposal Method: High-Temperature Incineration (with SOx/NOx scrubbing). Immediate Action: Segregate from acids and oxidizers.[4][5] Double-contain to manage odor.
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its reactivity profile. The molecule consists of a pyrazole ring substituted at the 3-position with a bis(ethylsulfanyl)methyl group (a dithioacetal).
| Feature | Chemical Implication | Operational Hazard |
| Dithioacetal Group -CH(S-Et)2 | Acid-labile protecting group.[6] | Hydrolysis Risk: Contact with strong acids releases ethanethiol (stench, toxic). |
| Ethyl-S- Linkage | Thioether functionality. | Odor/Stench: Even trace amounts can cause facility-wide odor complaints. |
| Pyrazole Ring | Nitrogen-rich heterocycle. | Emissions: Combustion generates Nitrogen Oxides (NOx). |
| Sulfur Content | High % by mass. | Emissions: Combustion generates Sulfur Oxides (SOx). |
Critical Warning: Do NOT treat this waste with strong acids. Acidic hydrolysis of the dithioacetal moiety will generate ethanethiol, a volatile mercaptan with an extremely low odor threshold (0.4 ppb), leading to potential facility evacuations.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the bench level.
A. Waste Segregation Rules
-
DO NOT MIX with Oxidizers (Peroxides, Nitric Acid): Risk of exothermic oxidation to sulfoxides/sulfones or violent decomposition.
-
DO NOT MIX with Acids : Risk of generating ethanethiol gas.
-
DO NOT MIX with Halogenated Solvents : Keep in the non-halogenated high-BTU stream unless the compound is dissolved in a halogenated solvent (e.g., DCM).
B. Odor Control Protocol (The "Stench" Contingency)
If the compound has degraded or is emitting a strong odor, perform a mild oxidation quench only if you are equipped to handle the exotherm.
-
Preparation: Dilute the waste in a compatible solvent (e.g., Ethanol).
-
Oxidation: Slowly add dilute (5-10%) Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) while cooling on ice.
-
Verification: Check pH (keep neutral/slightly basic) and odor.
-
Disposal: Dispose of the quenched mixture as aqueous chemical waste (if <5% organic) or organic waste depending on solvent volume.
Disposal Workflow (Step-by-Step)
Scenario A: Solid Waste (Pure Compound)
-
Primary Container: Place the solid in a screw-cap glass vial. Teflon-lined caps are preferred to prevent sulfur permeation.
-
Secondary Containment: Place the vial inside a heavy-duty Ziploc bag or a larger jar containing activated carbon or vermiculite . This absorbs fugitive odors.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3-[bis(ethylsulfanyl)methyl]-1H-pyrazole"
-
Hazard Checkbox: Toxic, Irritant, Stench .
-
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Follow the decision tree below to determine the correct waste stream.
Figure 1: Decision logic for segregating liquid waste streams containing thio-functionalized pyrazoles.
Regulatory & Compliance Data
| Parameter | Classification | Notes |
| RCRA Code (USA) | D001 (Ignitable) | If in flammable solvent. |
| RCRA Code (USA) | D003 (Reactive) | Potential if sulfide content is extremely high and liable to generate toxic gas (H2S/EtSH) at pH 2-12.5. Treat as D003 to be safe. |
| DOT Shipping | UN 3335 | Aviation Regulated Solid (often used for stench compounds) or UN 2811 (Toxic Solid, Organic, N.O.S). |
| Destruction | Rotary Kiln Incineration | Must be sent to a facility permitted for sulfur-bearing waste (requires caustic scrubbers). |
Emergency Contingencies
Spill Response (Bench Scale < 10g):
-
Evacuate: If the odor is strong, clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if outside a fume hood.
-
Absorb: Cover spill with a spill pillow or vermiculite . Do not use paper towels (increases surface area for evaporation).
-
Decontaminate: Wipe the area with a 10% bleach solution to oxidize residual sulfides.
-
Disposal: Bag all cleanup materials in a sealed hazardous waste bag immediately.
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes. The "skunk" smell may persist; washing with a dilute bicarbonate/peroxide solution can help neutralize the odor on skin.
-
Eye Contact: Rinse immediately for 15 minutes.[8] Seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[9] Compound Summary: Pyrazole Derivatives and Thioacetals. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Organic Sulfur Compounds. United States Department of Labor. [Link]
-
Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]
Sources
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
